Sos1-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H28F3N5O |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1 |
InChI Key |
CHKZWOWIGAKWBR-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F |
Canonical SMILES |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of SOS1 Inhibition in KRAS-Mutated Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene.[1][2][3] In its capacity as a GEF, SOS1 facilitates the exchange of GDP for GTP on RAS proteins, a conformational switch that transitions RAS from an inactive to an active signaling state.[4][5] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which in turn drives cellular proliferation, differentiation, and survival.[6][7]
In the context of KRAS-mutated cancers, where the KRAS protein is constitutively active, SOS1 still plays a crucial role in maintaining a high level of GTP-bound KRAS, contributing to the oncogenic signaling output.[8][9] Consequently, inhibiting the interaction between SOS1 and KRAS has emerged as a promising therapeutic strategy to attenuate RAS-driven oncogenesis.
This technical guide provides an in-depth overview of the mechanism of action of SOS1 inhibitors in KRAS-mutated cells. While specific published data on the compound Sos1-IN-9 is limited to its high potency in inhibiting the SOS1-KRAS G12C interaction, this document will detail the well-established mechanisms of other potent SOS1 inhibitors, which are presumed to be shared by this compound.[1][2][10]
Core Mechanism of Action: Disruption of the SOS1-KRAS Interaction
The primary mechanism of action for SOS1 inhibitors is the direct blockade of the protein-protein interaction between SOS1 and KRAS.[2][8] SOS1 possesses a catalytic site that binds to GDP-loaded KRAS, inducing a conformational change that facilitates the release of GDP and the subsequent binding of the more abundant cellular GTP. Potent SOS1 inhibitors, such as BI-3406 and BAY-293, bind to a specific pocket on the catalytic domain of SOS1.[8][11] This binding sterically hinders the association of KRAS with SOS1, effectively preventing the nucleotide exchange process. The result is an accumulation of KRAS in its inactive, GDP-bound state, and a reduction in the pool of active, GTP-bound KRAS available to engage downstream effectors.
Impact on Downstream Signaling Pathways
By reducing the levels of active KRAS-GTP, SOS1 inhibitors lead to a significant downregulation of the downstream MAPK/ERK signaling pathway. In KRAS-mutated cells, this pathway is often hyperactivated, driving uncontrolled cell growth. The inhibition of SOS1 leads to decreased activation of RAF, MEK, and ultimately ERK. This is experimentally observed as a reduction in the levels of phosphorylated ERK (pERK), a key biomarker of MAPK pathway activity.[8] While SOS1 inhibitors can potently reduce pERK levels, they often do not achieve complete suppression in KRAS-mutant cells, suggesting that a basal level of KRAS activity persists.[8]
Quantitative Data: Potency of SOS1 Inhibitors
The potency of SOS1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical or cellular assays. This compound has been reported to be a highly potent inhibitor of the SOS1-KRAS G12C interaction. The table below compares the reported potencies of this compound and other well-characterized SOS1 inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| This compound | SOS1-KRAS G12C Interaction | Biochemical | 116.5 | [1][2][10] |
| BI-3406 | SOS1-KRAS Interaction | Biochemical | 6 | [11] |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [8] |
| MRTX0902 | SOS1 Interaction | Biochemical | 46 | [1] |
Experimental Protocols
Characterizing the mechanism of action of SOS1 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
TR-FRET Assay for SOS1-KRAS Interaction
This assay is used to quantify the ability of a compound to disrupt the interaction between SOS1 and KRAS in a biochemical setting.
Methodology:
-
Reagents: Recombinant His-tagged KRAS, GST-tagged SOS1, Europium-labeled anti-His antibody (donor), and APC-labeled anti-GST antibody (acceptor).
-
Procedure:
-
Add His-KRAS and GST-SOS1 to a microplate well.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate to allow for binding.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for antibody binding to the recombinant proteins.
-
Measure the TR-FRET signal. A high signal indicates proximity of the donor and acceptor, meaning SOS1 and KRAS are interacting. A low signal indicates disruption of the interaction.
-
-
Data Analysis: Plot the TR-FRET signal against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Western Blotting for Phospho-ERK (pERK) Levels
This method is used to assess the effect of SOS1 inhibition on downstream MAPK pathway activity in cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate KRAS-mutated cancer cells (e.g., NCI-H358, Mia Paca-2) and allow them to adhere.
-
Treat the cells with various concentrations of the SOS1 inhibitor for a specified time (e.g., 2, 6, or 24 hours).
-
-
Lysate Preparation:
-
Wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Cell Viability Assay
This assay measures the antiproliferative effect of the SOS1 inhibitor on cancer cells.
Methodology:
-
Cell Seeding: Seed KRAS-mutated cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the SOS1 inhibitor.
-
Incubation: Incubate the cells for a period of 72 to 96 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI50 or IC50.
Conclusion
Inhibitors of the SOS1-KRAS interaction represent a promising therapeutic avenue for the treatment of KRAS-driven cancers. By directly preventing the activation of KRAS, these compounds effectively dampen the hyperactive MAPK signaling that is characteristic of these tumors. This compound is a potent example of such an inhibitor, though further research is required to fully elucidate its cellular and in vivo activity. The methodologies and principles outlined in this guide provide a framework for the continued investigation and development of this important class of targeted cancer therapies.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound | BIOZOL [biozol.de]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. uniprot.org [uniprot.org]
- 6. SOS1 PROTAC 9d | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biochemical Characterization of Sos1-IN-9
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Sos1-IN-9". This technical guide has been constructed using the well-characterized, potent, and selective SOS1 inhibitor, BAY-293 , as a representative example. The data, methodologies, and characterization principles detailed herein are directly applicable to the scientific evaluation of novel SOS1 inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Son of sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive cell proliferation and survival.[1] The frequent mutation of KRAS in human cancers has made it a high-priority therapeutic target. Inhibiting the SOS1-KRAS interaction presents a compelling strategy to reduce the levels of active, GTP-bound KRAS, thereby suppressing oncogenic signaling. This guide provides a comprehensive overview of the biochemical characterization of a representative SOS1 inhibitor, BAY-293, outlining its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Disrupting the SOS1-KRAS Interaction
SOS1 inhibitors like BAY-293 function by directly binding to a pocket on the catalytic domain of SOS1.[2] This binding event physically obstructs the surface required for the interaction with KRAS.[1][3] By preventing the formation of the KRAS-SOS1 complex, the inhibitor effectively blocks the SOS1-mediated exchange of GDP for GTP on KRAS.[1][4] This leads to a decrease in the cellular concentration of active KRAS-GTP, resulting in the downregulation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, and consequently, the inhibition of tumor cell growth.[5]
Data Presentation: Biochemical and Cellular Activity
The following table summarizes the key quantitative data for the representative SOS1 inhibitor, BAY-293, derived from biochemical and cell-based assays.
| Parameter | Assay Type | Target/Cell Line | Value | Reference(s) |
| Biochemical Potency | KRAS-SOS1 Interaction | Recombinant Proteins | IC50 = 21 nM | [1][4][5][6][7][8] |
| Binding Affinity | Isothermal Titration Calorimetry (ITC) | SOS1 Catalytic Domain | KD = 36 nM | [1] |
| Cellular Activity | pERK Inhibition (HeLa cells) | SOS1 | IC50 = 410 nM | [4] |
| Cellular Activity | pERK Inhibition (K562 cells) | SOS1 | IC50 = 180 nM | [4] |
| Antiproliferative Activity | Cell Viability (72h) | K562 (KRAS WT) | IC50 = 1.09 µM | [6][7] |
| Antiproliferative Activity | Cell Viability (72h) | MOLM-13 (KRAS WT) | IC50 = 0.995 µM | [6][7] |
| Antiproliferative Activity | Cell Viability (72h) | NCI-H358 (KRASG12C) | IC50 = 3.48 µM | [6][7] |
| Antiproliferative Activity | Cell Viability (72h) | Calu-1 (KRASG12C) | IC50 = 3.19 µM | [6][7] |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is the primary biochemical assay to quantify the potency of inhibitors in disrupting the SOS1-KRAS protein-protein interaction.
-
Objective: To determine the IC50 value of a test compound against the SOS1-KRAS interaction.
-
Principle: The assay measures the proximity of a donor fluorophore-tagged SOS1 and an acceptor fluorophore-tagged KRAS. When in complex, excitation of the donor results in energy transfer to the acceptor, which then emits light. An inhibitor disrupts the complex, leading to a loss of the FRET signal.
-
Materials & Reagents:
-
Recombinant GST-tagged SOS1 catalytic domain.
-
Recombinant His-tagged, biotinylated KRAS protein.
-
TR-FRET Donor: Terbium-conjugated anti-GST antibody.
-
TR-FRET Acceptor: d2-conjugated Streptavidin.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA.
-
384-well, low-volume, non-binding surface plates.
-
Test compound (e.g., BAY-293) in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created.
-
Dispense 50 nL of the compound dilutions into the assay plate using an acoustic liquid handler. Include DMSO-only wells for high signal (no inhibition) control.
-
Add 5 µL of a solution containing GST-SOS1 and the Terbium-anti-GST antibody to all wells.
-
Add 5 µL of a solution containing Biotin-KRAS and Streptavidin-d2 to all wells.
-
Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader. Excite at 340 nm and record emissions at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm) * 10,000. Normalize the data to controls (% Inhibition) and fit the concentration-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC provides a direct, label-free measurement of the binding affinity and thermodynamics of the inhibitor-protein interaction.
-
Objective: To determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) of the compound binding to SOS1.
-
Principle: The heat released or absorbed upon the titration of a ligand (inhibitor) into a macromolecule (SOS1) solution is measured directly. The resulting binding isotherm provides a complete thermodynamic profile of the interaction.
-
Materials & Reagents:
-
Highly purified, dialyzed recombinant SOS1 catalytic domain (e.g., 10-20 µM).
-
Test compound (e.g., 100-200 µM).
-
ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5% DMSO (ensure buffer is identical for protein and compound).
-
Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC).
-
-
Procedure:
-
Thoroughly degas both the protein and compound solutions.
-
Load the SOS1 protein solution into the sample cell.
-
Load the test compound solution into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., one initial 0.4 µL injection followed by 18 injections of 2 µL).
-
Perform the titration experiment.
-
As a control, perform an identical titration of the compound into the buffer alone to measure the heat of dilution.
-
Data Analysis: Integrate the raw power data to obtain the heat change per injection (ΔH). Subtract the heat of dilution from the binding data. Fit the resulting binding isotherm to a suitable model (e.g., single set of sites) to calculate KD, n, and ΔH.
-
Cellular Proliferation Assay
This assay measures the cytostatic or cytotoxic effect of the inhibitor on cancer cell lines.
-
Objective: To determine the antiproliferative IC50 of the compound in various cancer cell lines.
-
Principle: Cell viability is assessed after a prolonged incubation period with the test compound. Reagents like CellTiter-Glo® measure the intracellular ATP levels, which correlate with the number of metabolically active, viable cells.
-
Materials & Reagents:
-
Cancer cell lines (e.g., K562, NCI-H358).
-
Appropriate cell culture medium + 10% FBS.
-
384-well, solid white, tissue culture-treated plates.
-
Test compound in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Trypsinize and count cells, then seed them into the 384-well plates at a pre-determined optimal density (e.g., 500-1000 cells/well). Allow cells to adhere for 18-24 hours.
-
Prepare serial dilutions of the test compound and add them to the cells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and plot the concentration-response curve to determine the IC50 value.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
The Effect of Sos1-IN-9 on the RAS-RAF-MEK-ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the Son of sevenless 1 (Sos1) inhibitor, Sos1-IN-9, and its role in modulating the RAS-RAF-MEK-ERK signaling pathway. Sos1 is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS, a key molecular switch that, when mutated, is a driver in a significant portion of human cancers. Inhibiting Sos1 presents a compelling therapeutic strategy to attenuate the activity of both wild-type and mutant RAS. This document details the mechanism of action of Sos1 inhibitors, provides a summary of the known biochemical activity of this compound, and presents illustrative data on the expected cellular effects based on well-characterized molecules of the same class. Furthermore, this guide offers detailed protocols for key biochemical and cellular assays essential for the evaluation of Sos1 inhibitors and includes visualizations of the signaling pathway and experimental workflows.
Introduction to Sos1 and the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which recruit the adaptor protein Grb2 and the guanine nucleotide exchange factor (GEF) Sos1. Sos1 then catalyzes the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, NRAS), converting them to their active, GTP-bound state. Activated RAS subsequently recruits and activates RAF kinases, initiating a phosphorylation cascade through MEK and finally ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, driving cellular responses.
Mutations in RAS genes are among the most common oncogenic drivers in human cancer. These mutations often lock RAS in a constitutively active state, leading to uncontrolled downstream signaling and malignant transformation. Given the central role of Sos1 in activating RAS, its inhibition has emerged as a promising therapeutic approach to target RAS-driven cancers.
This compound is a small molecule inhibitor of the Sos1-KRAS interaction. By disrupting this protein-protein interaction, this compound is designed to prevent the loading of GTP onto RAS, thereby reducing the population of active RAS and suppressing downstream signaling through the RAF-MEK-ERK pathway.
Quantitative Data on Sos1 Inhibition
While comprehensive cellular data for this compound is not yet publicly available, its biochemical potency has been determined. To provide a broader context for the expected activity of a Sos1 inhibitor, the following tables include the known data for this compound alongside illustrative data from other well-characterized Sos1 inhibitors, such as BI-3406 and BAY-293.
Table 1: Biochemical Activity of Sos1 Inhibitors
| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |
| This compound | Biochemical | SOS1-KRAS G12C | 116.5 | [WO2022028506A1] |
| BI-3406 | HTRF | SOS1-KRAS | 6 | [1] |
| BAY-293 | Biochemical | KRAS-SOS1 | 21 | [2] |
This table summarizes the direct inhibitory activity of the compounds on the Sos1-RAS protein-protein interaction.
Table 2: Cellular Activity of Sos1 Inhibitors (Illustrative Data)
| Compound | Cell Line | KRAS Status | Assay | EC50 (nM) | Reference |
| BI-3406 | NCI-H358 | KRAS G12C | pERK Inhibition | ~50 | [3] |
| BAY-293 | K-562 | WT | pERK Inhibition | ~100 | [2] |
| BI-3406 | Calu-1 | KRAS G12C | pERK Inhibition | >1000 | [2] |
This table provides examples of the concentration-dependent inhibition of ERK phosphorylation in cancer cell lines. The effectiveness of Sos1 inhibitors can vary depending on the specific KRAS mutation and the cellular context.
Table 3: Anti-proliferative Activity of Sos1 Inhibitors (Illustrative Data)
| Compound | Cell Line | KRAS Status | Assay | GI50 / IC50 (µM) | Reference |
| BI-3406 | NCI-H358 | KRAS G12C | 3D Cell Viability | ~0.17 | [3] |
| BAY-293 | K-562 | WT | Cell Proliferation | ~0.5 | [2] |
| BI-3406 | SW480 | KRAS G12V | Cell Proliferation | >10 | [4] |
This table illustrates the impact of Sos1 inhibitors on the growth and proliferation of cancer cell lines. The anti-proliferative effects are often more pronounced in cells that are highly dependent on Sos1 activity for RAS signaling.
Signaling Pathways and Experimental Workflows
The RAS-RAF-MEK-ERK Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the point of intervention for this compound.
Caption: this compound inhibits Sos1, preventing RAS activation.
Experimental Workflow for Evaluating Sos1 Inhibitors
The diagram below outlines a typical experimental workflow for characterizing a Sos1 inhibitor like this compound.
Caption: Workflow for Sos1 inhibitor characterization.
Experimental Protocols
SOS1-KRAS Interaction Assay (HTRF)
This protocol is adapted from commercially available kits for measuring the disruption of the SOS1-KRAS interaction.
Materials:
-
Recombinant human GST-tagged KRAS (e.g., G12C mutant)
-
Recombinant human His-tagged SOS1 (catalytic domain)
-
Anti-GST antibody labeled with XL665 (acceptor)
-
Anti-His antibody labeled with Terbium cryptate (donor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
GTP solution
-
This compound and other test compounds
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Prepare a mix of GST-KRAS and GTP in assay buffer and add to the wells.
-
Add His-SOS1 to the wells.
-
Prepare a detection mix containing the anti-GST-XL665 and anti-His-Tb antibodies and add to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the compound concentration to determine the IC50.
Western Blot for ERK Phosphorylation
This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). A positive control (e.g., EGF stimulation) and a vehicle control (DMSO) should be included.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal. Plot the normalized values against the compound concentration to determine the EC50.
Cell Proliferation Assay (MTT)
This protocol outlines a method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and plot the values against the compound concentration to determine the GI50 or IC50.
Conclusion
This compound is a potent biochemical inhibitor of the SOS1-KRAS G12C interaction. While specific cellular data for this compound is not yet in the public domain, the information and protocols provided in this guide offer a comprehensive framework for its evaluation. Based on the mechanism of action and data from other well-characterized Sos1 inhibitors, this compound is expected to inhibit the RAS-RAF-MEK-ERK pathway, leading to a reduction in ERK phosphorylation and an anti-proliferative effect in susceptible cancer cell lines. The detailed experimental protocols provided herein will enable researchers to further characterize the biological activity of this compound and other novel Sos1 inhibitors, contributing to the development of new therapeutic strategies for RAS-driven cancers.
References
The Discovery and Synthesis of Sos1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of Son of sevenless homolog 1 (Sos1) inhibitors, focusing on a prominent class of quinazoline-based analogs. Sos1 is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive cellular proliferation and survival.[1][2] Mutations in the KRAS gene are prevalent in numerous cancers, making the inhibition of its activation a compelling therapeutic strategy.[1] Small molecule inhibitors that disrupt the protein-protein interaction between Sos1 and KRAS have emerged as a promising approach to target KRAS-driven malignancies.[3][4]
The Role of Sos1 in Cellular Signaling
Sos1 plays a pivotal role in the RAS/MAPK signaling pathway, which governs essential cellular processes such as growth, differentiation, and apoptosis.[5] The Sos1 protein facilitates the exchange of GDP for GTP on RAS proteins, thereby converting them to their active, signal-transducing state.[2] This activation is a critical step in relaying signals from upstream receptor tyrosine kinases (RTKs) to downstream effector pathways, including the RAF-MEK-ERK cascade.[6][7] Dysregulation of the RAS/MAPK pathway, often through gain-of-function mutations in genes like SOS1 or KRAS, can lead to uncontrolled cell proliferation and is a hallmark of many cancers.[1][5]
Discovery of Sos1 Inhibitors
The discovery of potent and selective Sos1 inhibitors has been propelled by high-throughput screening (HTS) and structure-based drug design. A notable class of inhibitors is based on the quinazoline scaffold. These compounds act by binding to a hydrophobic pocket on Sos1 adjacent to the KRAS binding site, thereby sterically hindering the protein-protein interaction.[6][8] This mechanism prevents the Sos1-mediated nucleotide exchange on KRAS, leading to a reduction in the levels of active, GTP-bound KRAS and subsequent inhibition of downstream signaling.[3][9]
Key Analogs and Structure-Activity Relationships (SAR)
Extensive medicinal chemistry efforts have explored the SAR of quinazoline-based Sos1 inhibitors. Modifications to various positions of the quinazoline core and its substituents have been shown to significantly impact potency and selectivity. For instance, the presence of a methoxy group at the 6-position of the quinazoline ring has been identified as crucial for potent inhibitory activity.[6]
| Compound ID | Core Scaffold | Key Substitutions | IC50 (nM) vs. SOS1 | Reference |
| BAY-293 | Quinazoline | 6-methoxy | 21 | [5] |
| BI-3406 | Quinazoline | - | 5 | [10] |
| MRTX0902 | - | - | 15 | [11] |
| Compound I-2 | Quinazoline | - | 20 | [12][13] |
| Compound I-5 | Quinazoline | - | 18 | [12][13] |
| Compound I-10 | Quinazoline | - | 8.5 | [12][13] |
| Compound 8u | Pyrido[2,3-d]pyrimidin-7-one | - | 95.4 | [1] |
Note: This table summarizes data for representative Sos1 inhibitors. IC50 values may vary depending on the specific assay conditions.
Synthesis of Quinazoline-Based Sos1 Inhibitors
The synthesis of quinazoline-based Sos1 inhibitors generally involves a multi-step process. A common strategy utilizes a Dimroth rearrangement to construct the core quinazoline scaffold. The following is a generalized synthetic scheme based on reported methods.[14][15]
General Experimental Protocol
Step 1: Synthesis of the Quinazolinone Core A substituted 2-aminobenzoic acid is reacted with formamidine acetate in a suitable solvent, such as 2-methoxyethanol, and heated to reflux to yield the corresponding quinazolin-4(3H)-one.
Step 2: Chlorination The quinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to afford the 4-chloroquinazoline intermediate.
Step 3: Nucleophilic Aromatic Substitution The 4-chloroquinazoline is reacted with a desired amine in a suitable solvent, such as isopropanol or dimethyl sulfoxide (DMSO), often with the addition of a base like diisopropylethylamine (DIPEA), to install the aniline moiety at the 4-position.
Step 4: Further Functionalization Additional modifications, such as the introduction of substituents on the aniline ring or the quinazoline core, can be achieved through various reactions, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, will vary depending on the specific analog being synthesized.
Experimental Evaluation of Sos1 Inhibitors
A suite of biochemical and cell-based assays is employed to characterize the potency, selectivity, and mechanism of action of Sos1 inhibitors.
Biochemical Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is commonly used to measure the disruption of the SOS1-KRAS protein-protein interaction.[10][11] Recombinant Sos1 and KRAS proteins are used, and the inhibition of their interaction by a test compound is detected as a change in the FRET signal.
-
Nucleotide Exchange Assay: This assay monitors the Sos1-catalyzed exchange of fluorescently labeled GDP for GTP on KRAS.[16][17] Inhibitors of the Sos1-KRAS interaction will reduce the rate of nucleotide exchange.
-
Isothermal Titration Calorimetry (ITC): ITC is used to directly measure the binding affinity of an inhibitor to Sos1, providing thermodynamic parameters of the interaction.[3]
-
Surface Plasmon Resonance (SPR): SPR can also be used to quantify the binding kinetics and affinity of an inhibitor to immobilized Sos1.[3]
Cell-Based Assays
-
Phospho-ERK Western Blot: The inhibition of Sos1 in cells is expected to lead to a decrease in the phosphorylation of downstream effectors in the RAS/MAPK pathway, such as ERK. This can be quantified by Western blotting.[3]
-
Cell Proliferation Assays: The anti-proliferative effects of Sos1 inhibitors are assessed in cancer cell lines harboring KRAS mutations. Standard assays like MTT or CellTiter-Glo are used to determine the IC50 values for cell growth inhibition.
-
RAS-GTP Pulldown Assays: These assays are used to measure the levels of active, GTP-bound RAS in cells following treatment with a Sos1 inhibitor.
Conclusion
The discovery and development of Sos1 inhibitors represent a promising therapeutic strategy for the treatment of KRAS-driven cancers. The quinazoline scaffold has proven to be a robust starting point for the design of potent and selective inhibitors that disrupt the Sos1-KRAS interaction. Continued research focusing on the optimization of pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful clinical translation. This guide provides a foundational understanding of the key aspects of Sos1 inhibitor discovery and synthesis, intended to aid researchers in this dynamic field.
References
- 1. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multisearch.mq.edu.au [multisearch.mq.edu.au]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
In Vitro Evaluation of Sos1 Inhibitors: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Sos1-IN-9". This guide provides a comprehensive overview of the preliminary in vitro evaluation of Son of sevenless homolog 1 (SOS1) inhibitors, drawing upon data from well-characterized and published examples to illustrate the core principles and methodologies.
Introduction
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key nodes in signaling pathways that control cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS signaling cascade is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[1][2] Small molecule inhibitors that disrupt the SOS1-RAS interaction can prevent the loading of GTP onto RAS, thereby attenuating downstream signaling. This guide outlines the typical preliminary in vitro evaluation of novel SOS1 inhibitors.
Data Presentation: In Vitro Activity of Representative Sos1 Inhibitors
The initial in vitro assessment of a SOS1 inhibitor involves quantifying its binding affinity and its ability to disrupt the SOS1-RAS interaction. The following tables summarize key quantitative data for well-studied SOS1 inhibitors, providing a benchmark for the evaluation of new chemical entities.
Table 1: Biochemical Activity of Sos1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BAY-293 | KRAS-SOS1 Interaction | SOS1 | 21 | [4] |
| BI-3406 | SOS1:KRAS Interaction | SOS1 | 9.7 (binding affinity) | [1] |
Table 2: Biophysical Binding Affinity of Sos1 Inhibitors
| Compound | Assay Type | Target | KD (nM) | Reference |
| BAY-293 (racemate 22) | Isothermal Titration Calorimetry (ITC) | SOS1 | 18 | |
| BAY-293 (enantiomer 23) | Isothermal Titration Calorimetry (ITC) | SOS1 | 36 |
Experimental Protocols
A thorough in vitro evaluation of a SOS1 inhibitor relies on a series of biochemical and biophysical assays to determine its potency, selectivity, and mechanism of action.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a primary screen to identify and quantify the ability of a compound to disrupt the interaction between SOS1 and KRAS.
-
Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. When in close proximity (i.e., when SOS1 and KRAS are interacting), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor signal.
-
Methodology:
-
Recombinant, purified SOS1 protein (e.g., tagged with GST) and KRAS protein (e.g., tagged with His) are used.
-
An anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2) are added to the reaction.
-
The test compound at various concentrations is incubated with the assay components.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence is read at the emission wavelengths of both the donor and acceptor.
-
The ratio of the acceptor to donor signal is calculated and plotted against the compound concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule inhibitor and its protein target.
-
Principle: ITC measures the heat change that occurs when two molecules interact.
-
Methodology:
-
A solution of the purified SOS1 protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into a syringe.
-
The compound is titrated into the protein solution in small, precise injections.
-
The heat released or absorbed upon each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of the ligand to the protein.
-
The resulting binding isotherm is fitted to a binding model to determine the KD, stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is another biophysical technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a target molecule is immobilized. Binding of an analyte (the inhibitor) to the immobilized target causes a change in the refractive index, which is proportional to the mass on the sensor surface.
-
Methodology:
-
Purified SOS1 protein is immobilized on the surface of a sensor chip.
-
A solution containing the test compound at various concentrations is flowed over the sensor surface (association phase).
-
A buffer solution without the compound is then flowed over the surface to measure the dissociation of the compound (dissociation phase).
-
The changes in the SPR signal are recorded in real-time to generate a sensorgram.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Cellular Assays: p-ERK Western Blot
To assess the functional consequence of SOS1 inhibition in a cellular context, the phosphorylation status of downstream effectors in the RAS signaling pathway, such as ERK, is measured.
-
Principle: This immunoassay uses antibodies to detect the levels of phosphorylated ERK (p-ERK), the active form of the kinase, in cell lysates. A potent SOS1 inhibitor should reduce the levels of p-ERK.
-
Methodology:
-
Cancer cell lines with a known RAS mutation status are cultured.
-
The cells are treated with the test compound at various concentrations for a specified period.
-
The cells are lysed to extract total protein.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for p-ERK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: The SOS1-mediated RAS activation pathway and the point of intervention for SOS1 inhibitors.
Experimental Workflow Diagram
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
The Role of SOS1 in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. Dysregulation of SOS1 activity is increasingly implicated in the pathogenesis of various human cancers, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the multifaceted role of SOS1 in oncogenesis, tailored for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of SOS1-mediated signaling, the prevalence and impact of SOS1 alterations in cancer, and the current landscape of SOS1-targeted therapies. This document integrates quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction to SOS1: Structure and Function
SOS1 is a large, multidomain protein that acts as a crucial intermediary in receptor tyrosine kinase (RTK) signaling.[1] Its primary function is to catalyze the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), thereby converting them from an inactive to an active, signal-transducing state.[1][2] This activation triggers downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which are fundamental for cell proliferation, differentiation, survival, and migration.[3][4]
Structurally, SOS1 possesses several key domains that regulate its activity and interactions:
-
DH (Dbl homology) and PH (Pleckstrin homology) domains: These domains are involved in the activation of RAC, another small GTPase.[5]
-
REM (Ras Exchanger Motif) and CDC25 domains: This catalytic core is responsible for the GEF activity towards RAS.[5] The CDC25 domain contains the catalytic site, while the REM domain plays a crucial allosteric role.
-
Proline-rich C-terminal domain: This region mediates the interaction with adaptor proteins like GRB2, which is essential for recruiting SOS1 to the plasma membrane upon RTK activation.[6]
A key feature of SOS1 regulation is its dual-binding mechanism for RAS. In addition to the catalytic site, SOS1 has an allosteric pocket that binds to RAS-GTP.[7][8] This binding event relieves autoinhibition and significantly enhances SOS1's GEF activity, creating a positive feedback loop that amplifies RAS signaling.[7][8]
SOS1 Signaling Pathways in Oncogenesis
SOS1 is a central node in the RAS signaling network, and its overactivation can drive tumorigenesis. The canonical pathway involves the recruitment of the GRB2-SOS1 complex to an activated RTK (e.g., EGFR), leading to the activation of RAS at the plasma membrane.[9] Activated RAS-GTP then engages and activates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in cancer.[3]
dot
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SOS1 mutations are rare in human malignancies: implications for Noonan Syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Druggability of the SOS1 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling pathways, most notably the RAS/MAPK cascade.[1][2] By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 acts as a molecular switch, turning on downstream signaling that governs cell proliferation, differentiation, and survival.[1][2] Its overactivation has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the druggability of SOS1, including its signaling pathway, known inhibitors and their activities, and detailed experimental protocols for its study.
The SOS1 Signaling Pathway
SOS1 is a key upstream regulator of the RAS-MAPK signaling pathway. Upon stimulation by receptor tyrosine kinases (RTKs), the adaptor protein Grb2 recruits SOS1 to the plasma membrane. There, SOS1 interacts with RAS, facilitating the exchange of GDP for GTP and activating RAS. Activated RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to changes in gene expression that drive cell growth and proliferation.
Druggability of SOS1
The SOS1 protein possesses distinct structural features that make it an attractive drug target. It has a catalytic site responsible for the nucleotide exchange on RAS and an allosteric site that can modulate its activity.[4][5] Small molecules have been developed to bind to a hydrophobic pocket within the catalytic domain, thereby inhibiting the interaction between SOS1 and KRAS.[6] This disruption prevents the activation of RAS and subsequent downstream signaling.
SOS1 Inhibitors and Modulators: A Quantitative Overview
A growing number of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) targeting SOS1 have been developed. The following tables summarize their reported activities in various assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Citation(s) |
| BI-3406 | Biochemical (SOS1-KRAS Interaction) | KRAS | 6 nM | [7] |
| Biochemical (SOS1-KRAS Interaction) | SOS1:KRAS-GDP | 5 nM | [8][9] | |
| Cellular (p-ERK Inhibition) | NCI-H358 (KRAS G12C) | 4 nM | [10] | |
| Cellular (Proliferation) | NCI-H358 (KRAS G12C) | 24 nM | [10] | |
| Cellular (p-ERK Inhibition) | DLD-1 (KRAS G13D) | 24 nM | [10] | |
| Cellular (Proliferation) | DLD-1 (KRAS G13D) | 36 nM | [10] | |
| BAY-293 | Biochemical (KRAS-SOS1 Interaction) | KRAS-SOS1 | 21 nM | [1][11][12][13] |
| Cellular (RAS Activation) | HeLa | 410 nM | [14] | |
| Cellular (p-ERK Inhibition) | K-562 | 180 nM | [14] | |
| Cellular (Proliferation) | K-562, MOLM-13 | ~1 µM | [14] | |
| Cellular (Proliferation) | NCI-H358, Calu-1 | ~3 µM | [14] | |
| MRTX0902 | Biochemical (SOS1 HTRF Binding) | SOS1 | 2 nM | [15] |
| Biochemical (SOS1-mediated GTP exchange) | SOS1 | 15 nM | [16] | |
| Cellular (p-ERK Inhibition) | MKN1 | 30 nM | [15] | |
| Cellular (p-ERK Inhibition) | MKN1 | 39.6 nM | [16] | |
| Compound 13c | Biochemical (SOS1-KRAS Interaction) | SOS1-KRAS | 3.9 nM | [17] |
| Cellular | - | 21 nM | [17] |
| PROTAC | Assay Type | Cell Line | DC50 | Citation(s) |
| PROTAC SOS1 degrader-1 | Degradation | NCI-H358 | 98.4 nM | [17] |
| PROTAC SOS1 degrader-3 (P7) | Degradation | SW620 | 0.59 µM | [18] |
| Degradation | HCT116 | 0.75 µM | [18] | |
| Degradation | SW1417 | 0.19 µM | [18] | |
| SIAIS562055 | Degradation | - | - | [19] |
Experimental Protocols for Assessing SOS1 Druggability
A variety of biochemical and cell-based assays are employed to discover and characterize SOS1 inhibitors. Below are detailed protocols for key experimental methodologies.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay quantifies the interaction between SOS1 and KRAS and is a primary screening method for identifying inhibitors.
Materials:
-
Tagged recombinant human KRAS (e.g., Tag1-KRAS) and SOS1 (e.g., Tag2-SOS1) proteins.
-
Anti-Tag1 antibody labeled with a FRET acceptor (e.g., XL665).
-
Anti-Tag2 antibody labeled with a FRET donor (e.g., Terbium cryptate).
-
GTP solution.
-
Assay buffer.
-
384-well low volume white plates.
-
Test compounds.
Protocol:
-
Dispense test compounds or standards into the wells of a 384-well plate.[1][20]
-
Prepare a mix of Tag1-KRAS protein and GTP in assay buffer.
-
Prepare a mix of the anti-Tag1-XL665 and anti-Tag2-Terbium cryptate antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).[12]
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (kon and koff) of inhibitors to SOS1.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant SOS1 protein.
-
Test compounds.
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
Protocol:
-
Immobilize the SOS1 protein onto the sensor chip surface using standard amine coupling chemistry.[11]
-
Inject a series of concentrations of the test compound over the SOS1-coated surface and a reference surface.[11]
-
Monitor the change in response units (RU) over time to measure association.[11]
-
After the association phase, flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on RAS.
Materials:
-
Recombinant RAS protein (e.g., H-Ras).
-
Recombinant SOS1 protein.
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP).
-
GTP.
-
Assay buffer.
-
Fluorometer.
Protocol:
-
Pre-load RAS protein with a fluorescently labeled GDP analog (e.g., MANT-GDP).[21]
-
Initiate the exchange reaction by adding an excess of unlabeled GTP and the SOS1 protein.[21]
-
Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by GTP.[21]
-
To test inhibitors, pre-incubate SOS1 with the compound before adding it to the RAS-fluorescent GDP complex.
-
Calculate the rate of nucleotide exchange and the percent inhibition by the compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.
Materials:
-
Cells expressing SOS1.
-
Test compound.
-
Lysis buffer.
-
Antibodies for SOS1 detection (for Western blot or ELISA).
-
PCR machine or heating block.
-
Centrifuge.
Protocol:
-
Treat intact cells with the test compound or vehicle control.[18]
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[16]
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[18]
-
Quantify the amount of soluble SOS1 in the supernatant using a suitable method like Western blotting or ELISA.
-
Plot the amount of soluble SOS1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement.[18]
Western Blotting for Downstream Signaling (p-ERK)
This assay assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation of the downstream effector ERK.
Materials:
-
Cell line of interest.
-
SOS1 inhibitor.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Protocol:
-
Seed cells and allow them to adhere.
-
Treat cells with the SOS1 inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
PROTAC-Mediated Degradation Assay
This assay is used to evaluate the ability of a PROTAC to induce the degradation of the SOS1 protein.
Materials:
-
Cell line of interest.
-
SOS1 PROTAC.
-
Lysis buffer.
-
Primary antibody against SOS1.
-
Loading control antibody (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Protocol:
-
Treat cells with the SOS1 PROTAC at various concentrations and for different time points.
-
Lyse the cells and perform Western blotting as described above.
-
Probe the membrane with a primary antibody against SOS1 and a loading control antibody.[13]
-
Quantify the SOS1 band intensity and normalize it to the loading control.
-
Determine the concentration and time-dependent degradation of SOS1.
Experimental Workflow for SOS1 Inhibitor Discovery and Characterization
The following diagram illustrates a typical workflow for the discovery and preclinical characterization of SOS1 inhibitors.
Conclusion
SOS1 has emerged as a promising therapeutic target for cancers driven by aberrant RAS signaling. The availability of robust biochemical and cellular assays has facilitated the discovery and optimization of potent and selective SOS1 inhibitors. This technical guide provides a foundational understanding of the key methodologies and quantitative data essential for researchers and drug developers in the field. Continued exploration of SOS1 biology and the development of novel therapeutic modalities, such as PROTACs, hold the potential to deliver new and effective treatments for patients with RAS-driven malignancies.
References
- 1. revvity.com [revvity.com]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphorylation of SOS1 on tyrosine 1196 promotes its RAC GEF activity and contributes to BCR-ABL leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. scispace.com [scispace.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. revvity.com [revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Unveiling the Interactome of Sos1 Inhibitors: A Technical Guide to Identifying Cellular Binding Partners of Sos1-IN-9
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for identifying the cellular binding partners of Sos1-IN-9, a novel inhibitor targeting the Son of sevenless homolog 1 (Sos1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of Ras-Raf-MEK-ERK signaling and the development of targeted cancer therapies.
Introduction: The Critical Role of Sos1 in Cellular Signaling
Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of Ras proteins. By facilitating the exchange of GDP for GTP on Ras, Sos1 initiates a cascade of downstream signaling events, most notably through the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Dysregulation of the Ras-MAPK pathway is a hallmark of many human cancers, making Sos1 a compelling target for therapeutic intervention.
This compound is a hypothetical small molecule inhibitor designed to disrupt the interaction between Sos1 and Ras, thereby preventing Ras activation and downstream signaling. Identifying the direct and indirect cellular binding partners of this compound is paramount for understanding its mechanism of action, predicting potential off-target effects, and developing effective therapeutic strategies. This guide details the experimental workflows and data analysis pipelines for the comprehensive identification of the this compound interactome.
The Sos1 Signaling Pathway
Sos1 acts as a crucial link between receptor tyrosine kinases (RTKs) and Ras activation. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2, in a complex with Sos1, is recruited to the plasma membrane, where it brings Sos1 into proximity with membrane-anchored Ras. Sos1 then catalyzes the GDP-GTP exchange on Ras, leading to the activation of the Raf-MEK-ERK cascade. Sos1 activity is also allosterically enhanced by binding to GTP-loaded Ras at a secondary site, creating a positive feedback loop.
Figure 1: Sos1 Signaling Pathway and the inhibitory action of this compound.
Experimental Methodologies for Identifying Cellular Binding Partners
Several robust methodologies can be employed to identify the cellular binding partners of this compound. These techniques can be broadly categorized into affinity purification-mass spectrometry (AP-MS), chemical proteomics, and proximity-dependent biotin identification (BioID).
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and powerful technique to isolate and identify proteins that bind to a small molecule of interest. This method involves immobilizing a derivatized version of this compound onto a solid support (e.g., agarose or magnetic beads) to create an affinity matrix. This matrix is then incubated with cell lysate, allowing proteins that bind to this compound to be captured. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
-
Synthesis of this compound Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) suitable for conjugation to the affinity matrix. The linker should be attached to a position on this compound that is not critical for its binding to target proteins.
-
Couple the derivatized this compound to N-hydroxysuccinimide (NHS)-activated agarose beads or other suitable activated resins according to the manufacturer's instructions.
-
-
Cell Culture and Lysis:
-
Culture human cancer cell lines known to be sensitive to Sos1 inhibition (e.g., KRAS-mutant cell lines) to a confluence of 80-90%.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail) on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the protein extract.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate (1-2 mg of total protein) with the this compound-conjugated beads (and control beads without the inhibitor) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., 2x Laemmli sample buffer).
-
-
Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Quantify the relative abundance of identified proteins between the this compound pulldown and the control pulldown using label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).
-
Chemical Proteomics with Clickable Probes
Chemical proteomics offers a more in vivo-like approach to identify small molecule targets. This technique utilizes a modified version of this compound containing a "clickable" chemical handle (e.g., an alkyne or azide group) and a photo-reactive group. The probe is incubated with live cells, and upon UV irradiation, it covalently cross-links to its binding partners. The "clickable" handle is then used to attach a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.
-
Synthesis of Clickable Photoaffinity Probe:
-
Synthesize a derivative of this compound incorporating a diazirine or benzophenone photo-reactive group and a terminal alkyne or azide for click chemistry.
-
-
In-cell Labeling and Crosslinking:
-
Treat cultured cells with the this compound clickable probe for a defined period (e.g., 1-4 hours).
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to solubilize all proteins.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-azide or biotin-alkyne reporter tag to the probe-labeled proteins.
-
-
Enrichment and Mass Spectrometry:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Perform on-bead trypsin digestion to release the peptides for LC-MS/MS analysis.
-
Analyze the data as described for AP-MS, comparing the abundance of proteins enriched from cells treated with the active probe versus a negative control probe or a competition experiment with excess unmodified this compound.
-
Proximity-Dependent Biotin Identification (BioID)
BioID is a powerful method for identifying not only direct interactors but also proteins in close proximity to a protein of interest. In the context of a small molecule, a modified version of BioID can be employed. This involves fusing a promiscuous biotin ligase (BirA*) to a protein known to be a primary target of this compound (e.g., Sos1 itself). The cellular localization and interactome of this fusion protein can then be profiled in the presence and absence of this compound to identify inhibitor-dependent changes in protein proximity.
-
Generation of a Sos1-BirA* Fusion Construct:
-
Clone the coding sequence of human Sos1 in-frame with a promiscuous biotin ligase (BirA*) into a suitable mammalian expression vector.
-
-
Generation of Stable Cell Lines:
-
Transfect the Sos1-BirA* construct into a relevant cell line and select for stable expression.
-
-
Biotin Labeling and this compound Treatment:
-
Culture the stable cell line in the presence of excess biotin (e.g., 50 µM) to induce biotinylation of proximal proteins.
-
Treat parallel cultures with either this compound or a vehicle control for a defined period.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells under denaturing conditions.
-
Enrich biotinylated proteins using streptavidin-coated beads.
-
-
Mass Spectrometry and Data Analysis:
-
Perform on-bead trypsin digestion and analyze the peptides by LC-MS/MS.
-
Use quantitative proteomics to compare the protein profiles of this compound-treated and control cells to identify proteins whose proximity to Sos1 is altered by the inhibitor.
-
Figure 2: Experimental workflows for identifying cellular binding partners.
Data Presentation and Interpretation
Quantitative data from mass spectrometry experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting the results of a quantitative proteomics experiment to identify this compound binding partners.
Table 1: Quantitative Proteomic Analysis of this compound Interacting Proteins
| Protein ID (UniProt) | Gene Symbol | Protein Name | Peptide Count | Fold Change (this compound / Control) | p-value | Biological Function |
| Q07889 | SOS1 | Son of sevenless homolog 1 | 52 | 25.3 | < 0.001 | Guanine nucleotide exchange factor |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 35 | 18.7 | < 0.001 | Adaptor protein |
| P01116 | HRAS | HRas proto-oncogene, GTPase | 28 | 15.2 | < 0.001 | Small GTPase |
| Q13283 | EPS8 | Epidermal growth factor receptor kinase substrate 8 | 21 | 12.5 | < 0.005 | Signaling protein |
| P27986 | SHC1 | SHC-transforming protein 1 | 18 | 9.8 | < 0.01 | Adaptor protein |
| ... | ... | ... | ... | ... | ... | ... |
-
Protein ID (UniProt): The unique identifier from the UniProt database.
-
Gene Symbol: The official gene symbol.
-
Protein Name: The full name of the protein.
-
Peptide Count: The number of unique peptides identified for each protein.
-
Fold Change: The ratio of the protein's abundance in the this compound pulldown compared to the control.
-
p-value: The statistical significance of the enrichment.
-
Biological Function: A brief description of the protein's known function.
Proteins with a high fold change and low p-value are considered high-confidence binding partners. Further validation experiments, such as Western blotting and co-immunoprecipitation, are necessary to confirm these interactions.
Conclusion
The identification of the cellular binding partners of this compound is a critical step in its development as a therapeutic agent. The methodologies outlined in this technical guide, including AP-MS, chemical proteomics, and BioID, provide a robust framework for a comprehensive analysis of the this compound interactome. The resulting data will provide invaluable insights into the on-target and off-target effects of this novel inhibitor, ultimately guiding its optimization and clinical application. By understanding the full spectrum of its molecular interactions, the therapeutic potential of this compound can be fully realized.
early-stage research on SOS1 guanine nucleotide exchange factors
An In-depth Technical Guide to Early-Stage Research on SOS1 Guanine Nucleotide Exchange Factors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of SOS1 in Cellular Signaling
Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in intracellular signal transduction.[1][2] Its primary function is to activate RAS proteins, which act as molecular switches controlling a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] SOS1 facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS proteins, converting them from an inactive to an active state.[1][2] This activation step is a critical node in the RAS/MAPK (Mitogen-Activated Protein Kinase) pathway, one of the most important signaling cascades in human cells.[1][3]
Mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering the RAS proteins constitutively active.[4][5][6] However, directly targeting these mutated RAS proteins has proven to be a formidable challenge.[4] This has shifted research focus towards upstream regulators, with SOS1 emerging as a high-priority therapeutic target.[1][4] By inhibiting the interaction between SOS1 and RAS, it is possible to prevent the activation of both wild-type and certain mutant forms of RAS, thereby blocking the downstream signaling that drives uncontrolled cell growth.[1][4] Furthermore, gain-of-function mutations in the SOS1 gene itself are linked to developmental disorders like Noonan syndrome, highlighting its importance in normal development.[3][7] This guide provides a technical overview of the core aspects of early-stage SOS1 research, focusing on its mechanism, therapeutic targeting, and the experimental protocols used in its study.
SOS1 Structure and Mechanism of Action
SOS1 is a large, multidomain protein essential for the spatial and temporal regulation of RAS activity.[8] Its key functional domains include:
-
DH-PH (Dbl homology and Pleckstrin homology) domains: These domains are involved in Rac-GEF activity and contribute to the autoinhibited state of the protein.[9][10]
-
REM (Ras Exchanger Motif) and CDC25 domains: This catalytic core is responsible for RAS-GEF activity. The CDC25 domain contains the catalytic site that interacts with RAS to promote nucleotide exchange.[8][9] The REM domain contains an allosteric binding site for a second RAS-GTP molecule, which enhances the catalytic activity of SOS1 in a positive feedback loop.[8]
-
Proline-rich C-terminal domain: This region mediates the interaction with adaptor proteins like Grb2, which is essential for recruiting SOS1 to activated receptor tyrosine kinases (RTKs) at the plasma membrane.[9][11]
Under resting conditions, SOS1 is maintained in an autoinhibited state where the DH-PH domains block access to the allosteric RAS binding site.[10] Upon stimulation (e.g., by growth factors), the SOS1-Grb2 complex is recruited to the plasma membrane, relieving this autoinhibition and allowing SOS1 to engage with and activate RAS proteins.[9][10]
The SOS1-RAS-MAPK Signaling Pathway
SOS1 is a central link between upstream receptor tyrosine kinases (RTKs) and the downstream RAS-RAF-MEK-ERK (MAPK) cascade. The activation sequence is a well-orchestrated process critical for normal cell function, and its dysregulation is a hallmark of many cancers.[1][12]
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Mammalian Son of Sevenless Guanine Nucleotide Exchange Factors: Old Concepts and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sos1-IN-9 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-9 is a potent small molecule inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By disrupting the protein-protein interaction between SOS1 and KRAS, this compound effectively blocks the exchange of GDP for GTP on RAS, thereby inhibiting its activation and downstream oncogenic signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways. This inhibitory action leads to a reduction in cancer cell proliferation, making SOS1 an attractive therapeutic target for a variety of cancers, particularly those harboring KRAS mutations.
These application notes provide a comprehensive overview of the treatment protocols for utilizing SOS1 inhibitors in cancer cell lines. Due to the limited availability of specific data for this compound, the following protocols and data are based on well-characterized and analogous SOS1 inhibitors such as BI-3406 and MRTX0902, which share the same mechanism of action. These notes are intended to serve as a guide for researchers to design and execute experiments to evaluate the efficacy of SOS1 inhibition in relevant cancer models.
Signaling Pathway and Mechanism of Action
SOS1 inhibitors like this compound physically bind to a pocket on the SOS1 protein, which prevents its interaction with KRAS. This disruption is key to inhibiting the activation of KRAS, a central node in cancer signaling.
Quantitative Data Summary
The efficacy of SOS1 inhibitors has been demonstrated across a panel of cancer cell lines, particularly those with KRAS mutations. The following tables summarize the inhibitory concentrations (IC50) for cell viability and pathway modulation (pERK inhibition).
Table 1: IC50 Values of SOS1 Inhibitors on Cancer Cell Viability
| Cell Line | Cancer Type | KRAS Mutation | SOS1 Inhibitor | IC50 (nM) | Citation |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | MRTX0902 | <250 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | MRTX0902 | <250 | [1] |
| DLD-1 | Colorectal Cancer | G13D | MRTX0902 | <250 | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR Mutant | MRTX0902 | <250 | [1] |
| PC-9 | Non-Small Cell Lung Cancer | EGFR Mutant | MRTX0902 | <250 | [1] |
| SW620 | Colorectal Cancer | G12V | BI-3406 | >1000 | [2] |
| LoVo | Colorectal Cancer | G13D | BI-3406 | >1000 | [2] |
| A549 | Non-Small Cell Lung Cancer | G12S | BI-3406 | >1000 | [2] |
Table 2: IC50 Values of SOS1 Inhibitors on pERK Inhibition
| Cell Line | KRAS Mutation | SOS1 Inhibitor | IC50 (nM) | Citation |
| NCI-H358 | G12C | MRTX0902 | <100 | [1] |
| MIA PaCa-2 | G12C | MRTX0902 | <100 | [1] |
| DLD-1 | G13D | MRTX0902 | <100 | [1] |
| NCI-H1975 | EGFR Mutant | MRTX0902 | <100 | [1] |
| PC-9 | EGFR Mutant | MRTX0902 | <100 | [1] |
| MKN1 | WT (amplified) | MRTX0902 | 39.6 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to measure cell viability based on the quantification of ATP, an indicator of metabolically active cells.[3]
References
Application Note: Development of a High-Throughput Screen for Novel SOS1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling.[1] It facilitates the activation of RAS proteins by promoting the exchange of GDP for GTP.[1][2] The RAS/MAPK pathway, which SOS1 helps to regulate, is crucial for controlling cell proliferation, differentiation, and survival.[3] Mutations in RAS genes are prevalent in many human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[4][5] Targeting SOS1 is a promising therapeutic strategy to inhibit RAS signaling, particularly in KRAS-mutant cancers.[6][7] Small molecule inhibitors that disrupt the SOS1-RAS interaction can prevent RAS activation and suppress downstream signaling.[5][8] This application note provides a detailed protocol for establishing a high-throughput screening (HTS) campaign to identify and characterize novel SOS1 inhibitors, using methodologies validated for compounds like Sos1-IN-9 and others.
SOS1 Signaling Pathway
SOS1 is a key activator of RAS proteins. In its inactive state, RAS is bound to GDP. Upon stimulation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it interacts with RAS.[9][10] SOS1 then catalyzes the dissociation of GDP from RAS, allowing GTP to bind.[1] This GTP-bound form of RAS is active and engages downstream effector pathways, such as the RAF-MEK-ERK cascade, to drive cell proliferation.[8] Inhibitors of the SOS1-RAS interaction block this activation step, reducing the levels of active RAS-GTP.[5][8]
Caption: SOS1-mediated RAS activation pathway and point of inhibition.
High-Throughput Screening (HTS) Strategy
A successful HTS campaign for SOS1 inhibitors requires a multi-step approach, including a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
Caption: Workflow for a typical HTS campaign for SOS1 inhibitors.
Experimental Protocols
Primary Screen: KRAS/SOS1 Protein-Protein Interaction (PPI) HTRF Assay
This assay quantifies the interaction between KRAS and SOS1 and is a robust method for a primary HTS campaign.[11][12] The principle relies on Homogeneous Time-Resolved Fluorescence (HTRF), where binding of tagged KRAS and SOS1 proteins brings a donor (Terbium cryptate) and an acceptor (XL665 or d2) fluorophore into proximity, generating a FRET signal.[13][14] Inhibitors that disrupt this interaction will reduce the HTRF signal.
Caption: Principle of the HTRF-based SOS1-KRAS interaction assay.
Materials:
-
Proteins: His-tagged SOS1 (e.g., aa 564-1049) and GST-tagged KRAS (e.g., G12C or WT, aa 1-188).[15][16]
-
Detection Reagents: Anti-His-Terbium (Tb) cryptate and Anti-GST-d2 or XL665.[16]
-
Assay Buffer: DPBS, 0.1% BSA, 0.05% Tween 20, pH 7.5.[16]
-
Positive Control: A known SOS1 inhibitor (e.g., BI-3406 or BAY-293).[12][13]
-
Plates: 384-well low-volume white plates.[14]
-
Plate Reader: HTRF-compatible reader (e.g., PHERAstar FSX).[16]
Protocol:
-
Prepare serial dilutions of test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
Dispense 50 nL of compound solutions into the 384-well assay plates.
-
Prepare a mix of GST-KRAS and His-SOS1 in assay buffer.
-
Add 10 µL of the protein mix to each well.
-
Incubate the plates for 60 minutes at room temperature.[16]
-
Prepare a mix of the HTRF detection reagents (Anti-His-Tb and Anti-GST-d2) in assay buffer.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light.[16]
-
Read the plates on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.[16]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition relative to DMSO (0% inhibition) and a high-concentration positive control (100% inhibition).
Data Presentation: HTRF Assay Parameters
| Parameter | Concentration/Condition | Reference |
| His-SOS1 (564-1049) | 18 nM | [16] |
| GST-KRAS (WT or G12D) | 37.5 nM | [16] |
| GDP | 10 µM | [16] |
| Final Assay Volume | 20 µL | [14] |
| Incubation Time | 60 min (proteins), 60 min (detection) | [16] |
| Temperature | Room Temperature (24°C) | [16] |
Secondary Assay: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) can be used as an orthogonal assay to confirm hits.[17][18] This method measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein. In a competitive binding format, a hit compound will displace the fluorescent tracer from SOS1, leading to a decrease in the FP signal.
Protocol:
-
Tracer Selection: A fluorescently labeled small molecule or peptide that binds to SOS1 is required.
-
Assay Setup: In a 384-well black plate, add SOS1 protein and the fluorescent tracer at optimized concentrations.
-
Compound Addition: Add serially diluted hit compounds.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.[19]
-
Data Analysis: A decrease in millipolarization (mP) units indicates displacement of the tracer and confirms the inhibitory activity of the compound.
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technology used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of hit compounds to the target protein.[20] This is a crucial step for hit validation and lead optimization.
Protocol:
-
Chip Preparation: Immobilize purified His-SOS1 protein onto a CM5 sensor chip.[11]
-
Analyte Injection: Flow serial dilutions of the hit compound (analyte) over the chip surface.
-
Binding Measurement: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]
Data Presentation: IC50 and KD Values of Reference Inhibitors
| Compound | Assay Type | Target | IC50 / KD | Reference |
| BAY-293 | HTRF PPI | KRAS-SOS1 | 20 nM | [15] |
| BAY-293 | ITC | SOS1 | 36 nM (KD) | [8] |
| BI-3406 | HTRF PPI | KRAS G12C/SOS1 | 31 nM | [12] |
| SIAIS562055 | HTRF PPI | KRAS G12C/SOS1 | 95.7 nM | [11] |
| SIAIS562055 | SPR | SOS1 | 95.9 nM (KD) | [11] |
The protocols outlined in this application note describe a comprehensive strategy for the discovery and characterization of novel SOS1 inhibitors. The combination of a robust primary HTS assay, such as the HTRF-based PPI assay, with orthogonal secondary and biophysical validation methods provides a reliable workflow to identify potent and specific inhibitors of the SOS1-RAS interaction. These inhibitors have the potential to be developed into novel therapeutics for RAS-driven cancers.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. SOS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. pnas.org [pnas.org]
- 9. rupress.org [rupress.org]
- 10. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 14. revvity.com [revvity.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 19. A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sos1 Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become indispensable tools in preclinical cancer research.[1][2][3][4] These models are known to retain the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[2][3][4] Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, key drivers in many cancers.[5][6][7][8][9] By catalyzing the exchange of GDP for GTP on RAS, SOS1 activates downstream signaling pathways, such as the MAPK pathway, which are critical for cell proliferation and survival.[6][7][9] Inhibiting the SOS1-RAS interaction presents a promising therapeutic strategy for cancers with RAS mutations.[6][10]
This document provides detailed application notes and protocols for the utilization of a generic SOS1 inhibitor, referred to herein as Sos1-IN-9, in patient-derived xenograft (PDX) models. The methodologies described are based on established principles for testing small molecule inhibitors in preclinical cancer models.
Mechanism of Action of SOS1 Inhibitors
SOS1 inhibitors typically function by disrupting the interaction between SOS1 and KRAS.[6] This prevents the reloading of KRAS with GTP, thereby blocking its activation and inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.[6][7] This mode of action can lead to reduced cell proliferation and tumor growth in cancers dependent on this pathway.[7] Some SOS1 inhibitors have shown synergistic effects when combined with other targeted therapies, such as direct KRAS inhibitors.[6][11][12]
Signaling Pathway
The following diagram illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the point of intervention for a SOS1 inhibitor.
Caption: SOS1 in the RAS/MAPK signaling pathway.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.[2][13]
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)[13]
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., ketamine/xylazine solution)
-
Tissue adhesive or sutures
-
10% DMSO in fetal bovine serum for cryopreservation
Procedure:
-
Obtain fresh tumor tissue from surgery or biopsy and place it in sterile PBS on ice. The tissue should be implanted within 3 hours of collection.[2]
-
Anesthetize the immunodeficient mouse.
-
Prepare the tumor tissue by removing any non-tumor tissue and cutting it into small fragments (approximately 2-3 mm³).[2]
-
Make a small incision in the skin on the dorsal flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.[2]
-
Close the incision with tissue adhesive or sutures.
-
Monitor the mice for tumor growth. Tumors are typically measured 2-3 times per week with digital calipers.[13][14]
-
Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[14][15]
-
When a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.[13]
-
A portion of the tumor can be cryopreserved in 10% DMSO for future use, and the remaining tissue can be passaged into subsequent generations of mice (F1, F2, etc.).[13]
In Vivo Efficacy Study of this compound in PDX Models
This protocol describes how to conduct an in vivo study to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound compound
-
Vehicle control (e.g., as specified by the compound supplier)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Digital calipers
-
Anesthesia
Procedure:
-
Once tumors in the PDX-bearing mice reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[13]
-
Record the initial tumor volume and body weight of each mouse.
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volumes and body weights 2-3 times per week.[13][14]
-
Monitor the mice for any signs of toxicity.
-
The study should continue for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.[14]
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
The following diagram outlines the general workflow for a PDX-based efficacy study.
Caption: General workflow for a PDX efficacy study.
Data Presentation
The following tables provide an example of how to structure quantitative data from an in vivo efficacy study of this compound in a KRAS-mutant colorectal cancer PDX model.
Table 1: Tumor Growth Inhibition of this compound in a KRAS G12C Colorectal Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, p.o. | 1250 ± 150 | - |
| This compound | 25 | Daily, p.o. | 625 ± 95 | 50% |
| This compound | 50 | Daily, p.o. | 312 ± 60 | 75% |
Table 2: Body Weight Changes in PDX Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | - | +5.5 ± 1.2 |
| This compound | 25 | +4.8 ± 1.5 |
| This compound | 50 | -2.1 ± 2.0 |
Conclusion
The use of this compound and other SOS1 inhibitors in patient-derived xenograft models provides a robust platform for preclinical evaluation of their anti-tumor activity. The protocols and data presentation formats outlined in this document offer a standardized approach for researchers to assess the efficacy and tolerability of novel SOS1-targeted therapies. Careful execution of these methodologies will yield valuable data to inform the clinical development of this promising class of anti-cancer agents.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 3. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. youtube.com [youtube.com]
- 8. rupress.org [rupress.org]
- 9. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. researchgate.net [researchgate.net]
- 11. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying pERK Levels Following Sos1-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the cellular activity of Sos1-IN-9, a potent inhibitor of Son of sevenless homolog 1 (SOS1). The primary focus is on measuring the downstream effects on the Ras-Raf-MEK-ERK signaling pathway, specifically the phosphorylation of ERK (pERK).
Introduction to this compound
This compound is a small molecule inhibitor targeting the interaction between SOS1 and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP. In many cancer types, particularly those with KRAS mutations, the aberrant activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade is a key driver of tumor cell proliferation and survival. By inhibiting the SOS1-KRAS interaction, this compound effectively blocks this pathological signaling.
Mechanism of Action: this compound prevents the formation of the SOS1-KRAS complex, thereby inhibiting the loading of GTP onto KRAS. This leads to a reduction in the active, GTP-bound form of RAS and subsequent downregulation of the entire MAPK signaling cascade, including the phosphorylation of MEK and ERK.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a related compound, Sos1-IN-20, for comparative purposes. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay | IC50 | Cell Line |
| This compound | SOS1-KRAS G12C Interaction | Biochemical Assay | 116.5 nM[1] | - |
| Sos1-IN-20 | pERK | Cellular Assay | 253 nM[1][2] | PC-9 |
Note: The direct IC50 value for pERK inhibition by this compound is not publicly available at this time. However, based on its potent inhibition of the SOS1-KRAS interaction, a corresponding dose-dependent decrease in pERK levels is expected.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the Ras-Raf-MEK-ERK signaling pathway.
Caption: this compound inhibits the activation of Ras by SOS1, blocking the downstream MAPK pathway.
Experimental Workflow for pERK Quantification
The following diagram outlines a general workflow for treating cells with this compound and subsequently quantifying pERK levels.
Caption: General workflow for quantifying pERK levels after this compound treatment.
Experimental Protocols
Detailed protocols for three common methods of pERK quantification are provided below.
Protocol 1: Western Blot for pERK Quantification
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated ERK (pERK) and total ERK in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Include a positive control (e.g., EGF stimulation) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize the pERK signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pERK to total ERK for each sample.
-
Plot the normalized pERK levels against the concentration of this compound to determine the IC50.
-
Protocol 2: ELISA for pERK Quantification
Objective: To quantitatively measure pERK levels in cell lysates using a sandwich ELISA kit.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (as recommended by the ELISA kit manufacturer)
-
pERK1/2 (Thr202/Tyr204) and Total ERK1/2 Sandwich ELISA Kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Lyse the cells according to the ELISA kit's instructions.
-
Determine the protein concentration of the lysates.
-
-
ELISA Assay:
-
Prepare standards and samples as per the kit protocol.
-
Add standards and an equal amount of protein from each cell lysate to the wells of the pERK antibody-coated plate.
-
Incubate as recommended (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the HRP-conjugate and incubate.
-
Wash the wells for the final time.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution and immediately read the absorbance at the specified wavelength (usually 450 nm).
-
Repeat the procedure for the total ERK ELISA plate.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Determine the concentration of pERK and total ERK in each sample from the standard curve.
-
Calculate the ratio of pERK to total ERK.
-
Plot the results to determine the dose-dependent effect of this compound.
-
Protocol 3: Flow Cytometry for Single-Cell pERK Quantification
Objective: To measure pERK levels in individual cells after this compound treatment, allowing for the analysis of heterogeneous cell populations.
Materials:
-
Cell culture reagents
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-pERK1/2 (Thr202/Tyr204) antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells in suspension or adherent cells (which are then detached) with this compound.
-
Fix the cells with fixation buffer to preserve the phosphorylation state.
-
Wash the cells with PBS.
-
-
Permeabilization and Staining:
-
Permeabilize the cells with permeabilization buffer to allow antibody entry.
-
Wash the cells.
-
Stain the cells with the fluorochrome-conjugated anti-pERK antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pERK signal for each cell.
-
Include unstained and isotype controls for proper gating and analysis.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Determine the median fluorescence intensity (MFI) of the pERK signal for each treatment condition.
-
Plot the MFI against the this compound concentration.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to quantify the inhibitory effects of this compound on the Ras-Raf-MEK-ERK signaling pathway. By employing these methods, scientists can accurately determine the cellular potency of this compound and further elucidate its therapeutic potential in KRAS-driven cancers.
References
Application Notes and Protocols for Measuring Sos1-IN-9 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various biophysical assays for the characterization of the binding affinity of Sos1-IN-9, a potent inhibitor of Son of Sevenless homolog 1 (Sos1). The provided protocols are designed to be adaptable for laboratories equipped with standard biophysical instrumentation.
Introduction to Sos1 and this compound
Son of Sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling pathways, primarily by activating RAS proteins.[1][2] This activation is a key step in the RAS/MAPK pathway, which regulates cell proliferation, differentiation, and survival.[3] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target.
This compound is a potent small-molecule inhibitor that targets the interaction between Sos1 and KRAS. It has been shown to inhibit the Sos1-KRAS G12C interaction with a half-maximal inhibitory concentration (IC50) of 116.5 nM.[3][4] Accurate and robust measurement of the binding affinity of this compound and similar compounds is crucial for structure-activity relationship (SAR) studies and the development of novel cancer therapeutics.
Sos1 Signaling Pathway
The following diagram illustrates the canonical Sos1-mediated RAS activation pathway. Upon stimulation of receptor tyrosine kinases (RTKs), Sos1 is recruited to the plasma membrane via the adaptor protein Grb2. At the membrane, Sos1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling through the RAF-MEK-ERK cascade.
Quantitative Binding Data
The following table summarizes the known inhibitory activity of this compound. This value can be used as a benchmark for the biophysical assays described below.
| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |
| This compound | Sos1-KRAS G12C | Biochemical Assay | 116.5 | [3][4] |
Experimental Protocols
Detailed methodologies for three key biophysical assays to determine the binding affinity and kinetics of this compound are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between a ligand (e.g., Sos1) immobilized on a sensor surface and an analyte (e.g., this compound) in solution. This assay provides kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol:
-
Protein Immobilization:
-
Recombinant human Sos1 protein (e.g., the catalytic domain, amino acids 564-1049) is immobilized on a CM5 sensor chip via amine coupling.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject Sos1 at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level (e.g., 2000-4000 Response Units).
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with a final DMSO concentration of 1-2%.
-
Inject the this compound solutions over the immobilized Sos1 surface at a flow rate of 30 µL/min for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Include a buffer-only injection for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and the buffer-only injection signal.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters ka, kd, and the equilibrium dissociation constant KD (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Dialyze recombinant Sos1 protein and dissolve this compound in the same buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl2, 5% DMSO) to minimize heat of dilution effects.
-
Typically, the protein concentration in the sample cell is 10-20 µM, and the ligand concentration in the syringe is 10-20 fold higher.
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of this compound into the Sos1 solution with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = -RTln(1/KD) = ΔH - TΔS).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput assay technology based on Förster Resonance Energy Transfer (FRET) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore. This assay can be configured to measure the disruption of the Sos1-KRAS protein-protein interaction by an inhibitor like this compound.
Protocol:
-
Reagents and Plate Preparation:
-
Use tagged recombinant proteins, for example, His-tagged KRAS and GST-tagged Sos1.
-
Prepare a dilution series of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the tagged KRAS-GDP and tagged Sos1 proteins.
-
Add the this compound dilutions or control vehicle (DMSO).
-
Add the HTRF detection reagents: anti-His antibody conjugated to Terbium cryptate (donor) and anti-GST antibody conjugated to XL665 (acceptor).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The biophysical assays outlined in these application notes provide a robust framework for characterizing the binding affinity of this compound to Sos1. The selection of a particular assay will depend on the specific research question, available instrumentation, and throughput requirements. For initial screening and IC50 determination, the HTRF assay is highly suitable. For detailed kinetic and thermodynamic profiling, SPR and ITC are the methods of choice. Consistent and high-quality data from these assays are essential for advancing the development of Sos1 inhibitors as potential cancer therapeutics.
References
Application Notes and Protocols: CRISPR-Mediated SOS1 Knockout to Mimic Sos1-IN-9 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cellular proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making its components, including SOS1, attractive targets for therapeutic intervention. Small molecule inhibitors targeting SOS1, such as Sos1-IN-9 and the more extensively characterized BI-3406, have been developed to disrupt the SOS1-RAS interaction, thereby inhibiting downstream signaling.[3][4][5]
This application note provides a comprehensive guide for utilizing CRISPR/Cas9-mediated knockout of the SOS1 gene as a powerful tool to mimic and validate the pharmacological effects of SOS1 inhibitors. By comparing the phenotypic and molecular consequences of genetic ablation with those of small molecule inhibition, researchers can gain deeper insights into the on-target effects of these compounds, identify potential off-target activities, and explore mechanisms of acquired resistance.
Signaling Pathway Overview
SOS1 acts as a crucial intermediary in the RAS signaling cascade. Upon stimulation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS (RAS-GTP) then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, to drive cellular responses.
Caption: SOS1 Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for generating and validating SOS1 knockout cell lines and comparing their phenotype to cells treated with a SOS1 inhibitor.
Caption: Experimental Workflow.
Materials and Methods
CRISPR-Mediated SOS1 Knockout
This protocol outlines the generation of SOS1 knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
Target cell line (e.g., KRAS-mutant cancer cell line)
-
Commercially available SOS1-specific CRISPR/Cas9 knockout plasmids (e.g., from Santa Cruz Biotechnology or OriGene) containing Cas9 and a guide RNA (gRNA) targeting SOS1.[6][7]
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing service
-
Anti-SOS1 antibody for Western blot validation
Protocol:
-
Cell Culture and Transfection:
-
Culture the target cell line under standard conditions.
-
One day before transfection, seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the SOS1 CRISPR/Cas9 knockout plasmid according to the manufacturer's protocol for the chosen transfection reagent. Include a negative control (scrambled gRNA) and a positive control (e.g., a gRNA targeting a known essential gene).
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin). The concentration of the antibiotic should be predetermined through a kill curve for the specific cell line.
-
After 3-5 days of selection, the majority of non-transfected cells should be eliminated.
-
Expand the surviving polyclonal population.
-
To isolate clonal populations, perform serial dilution in 96-well plates to seed an average of 0.5 cells per well.[8]
-
Monitor the plates for the growth of single colonies.
-
-
Validation of SOS1 Knockout:
-
Genomic DNA Sequencing:
-
Once clonal populations have expanded, extract genomic DNA.
-
Amplify the region of the SOS1 gene targeted by the gRNA using PCR.
-
Purify the PCR product and send for Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[9]
-
-
Western Blot Analysis:
-
Prepare protein lysates from the clonal populations.
-
Perform Western blotting using an anti-SOS1 antibody to confirm the absence of the SOS1 protein.[10]
-
-
Cell Viability Assay
This protocol measures the effect of SOS1 knockout or inhibition on cell proliferation.
Materials:
-
Wild-type and SOS1 knockout cell lines
-
SOS1 inhibitor (e.g., BI-3406)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Protocol:
-
Seed wild-type and SOS1 knockout cells in separate 96-well plates at a predetermined optimal density.[1]
-
For the inhibitor-treated arm, add serial dilutions of the SOS1 inhibitor to the wild-type cells. Include a DMSO vehicle control.
-
Incubate the plates for 72-120 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the control (wild-type untreated or DMSO-treated cells). For the inhibitor, calculate the IC50 value.
Western Blot for Protein Expression
This protocol is for assessing the levels of total and phosphorylated ERK (p-ERK), a key downstream effector of the RAS pathway.
Materials:
-
Wild-type and SOS1 knockout cell lines
-
SOS1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-SOS1, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed wild-type and SOS1 knockout cells. For the inhibitor arm, treat wild-type cells with the SOS1 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.[11][12]
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK.
RAS Activation Assay (GTPase Pull-Down Assay)
This protocol measures the levels of active, GTP-bound RAS.
Materials:
-
Wild-type and SOS1 knockout cell lines
-
SOS1 inhibitor
-
RAS activation assay kit (containing Raf-1 RBD beads)
-
Lysis buffer provided in the kit
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-pan-RAS antibody
Protocol:
-
Treat cells as described for the Western blot protocol.
-
Incubate a portion of the lysate with GTPγS and another with GDP to serve as positive and negative controls, respectively.[15]
-
Incubate the cell lysates with Raf-1 RBD agarose beads to pull down active RAS-GTP.[16]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blot using an anti-pan-RAS antibody.
-
Quantify the amount of active RAS in each sample.
Expected Results and Data Presentation
The following tables summarize expected quantitative data from the described experiments, comparing the effects of CRISPR-mediated SOS1 knockout with a potent SOS1 inhibitor like BI-3406.
Table 1: Effect of SOS1 Knockout and Inhibition on Cell Viability
| Cell Line (KRAS Mutation) | Treatment | % Viability Reduction (vs. WT Control) | IC50 of BI-3406 |
| MIA PaCa-2 (G12C) | SOS1 Knockout | 60-80% | 5-20 nM |
| A549 (G12S) | SOS1 Knockout | 40-60% | 10-50 nM |
| SW620 (G12V) | SOS1 Knockout | 50-70% | 8-30 nM |
| HCT116 (G13D) | SOS1 Knockout | 55-75% | 7-25 nM |
Data are synthesized from expected outcomes based on published literature.[2][5]
Table 2: Effect of SOS1 Knockout and Inhibition on Downstream Signaling
| Cell Line | Treatment | Fold Change in p-ERK/Total ERK (vs. WT Control) | Fold Change in RAS-GTP (vs. WT Control) |
| MIA PaCa-2 | SOS1 Knockout | 0.2 - 0.4 | 0.3 - 0.5 |
| BI-3406 (at IC50) | 0.3 - 0.5 | 0.4 - 0.6 | |
| A549 | SOS1 Knockout | 0.4 - 0.6 | 0.5 - 0.7 |
| BI-3406 (at IC50) | 0.5 - 0.7 | 0.6 - 0.8 |
Data are synthesized from expected outcomes based on published literature.[17][18][19]
Discussion
Comparing the effects of CRISPR-mediated SOS1 knockout to those of a specific inhibitor provides a robust framework for target validation. A strong correlation between the phenotypes and molecular changes observed in both experimental arms suggests that the inhibitor's primary mechanism of action is through on-target SOS1 inhibition.
Discrepancies between the results of genetic knockout and small molecule inhibition can be informative. For instance, a more potent effect with the inhibitor might suggest activity against other targets, such as the related GEF, SOS2. Conversely, a stronger phenotype with knockout could indicate that the inhibitor does not fully suppress SOS1 activity or that compensatory mechanisms are activated in response to prolonged genetic ablation.[20][21][22]
These studies are crucial for the preclinical development of SOS1 inhibitors, providing a rationale for their use in cancers with activating RAS mutations and guiding the design of combination therapies, for example, with MEK inhibitors.[3][17]
Conclusion
CRISPR-mediated SOS1 knockout is an invaluable tool for mimicking and validating the effects of pharmacological SOS1 inhibitors. The detailed protocols and expected outcomes presented in this application note provide a solid foundation for researchers to investigate the role of SOS1 in cancer and to advance the development of targeted therapies against the RAS signaling pathway.
References
- 1. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. scbt.com [scbt.com]
- 7. origene.com [origene.com]
- 8. genemedi.net [genemedi.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-9 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-9 is a potent inhibitor of Son of Sevenless 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins. By binding to Sos1, this compound disrupts the SOS1-KRAS interaction, preventing the exchange of GDP for GTP on RAS and subsequently inhibiting downstream signaling through the MAPK/ERK pathway.[1] This pathway is frequently hyperactivated in various cancers due to mutations in genes such as KRAS, making Sos1 an attractive therapeutic target. This compound has demonstrated an IC50 of 116.5 nM for the SOS1-KRAS G12C interaction in biochemical assays.
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures.[2] Spheroids exhibit gradients of nutrients, oxygen, and proliferative states, which can significantly influence drug efficacy and resistance. Studies have shown that the effects of targeting the RAS pathway can be more pronounced in 3D models.[3][4] These application notes provide detailed protocols for utilizing this compound in 3D spheroid cultures to assess its anti-cancer activity.
Mechanism of Action: Sos1 and the RAS/MAPK Pathway
Sos1 plays a pivotal role in receptor tyrosine kinase (RTK) signaling. Upon growth factor binding to an RTK, the adaptor protein Grb2 recruits Sos1 to the plasma membrane, where it activates RAS by catalyzing GTP loading. Activated, GTP-bound RAS then initiates a downstream phosphorylation cascade, including RAF, MEK, and ERK, which promotes cell proliferation, survival, and differentiation. In cancer cells with activating KRAS mutations, this pathway is often constitutively active. Sos1 inhibitors like this compound block this activation step, thereby reducing the levels of active RAS-GTP and suppressing the oncogenic signaling cascade.
Quantitative Data Summary
Disclaimer: The following quantitative data is derived from studies on the Sos1 inhibitors BI-3406 and BAY-293, which share a similar mechanism of action with this compound. This data should be used as a reference for experimental design.
Table 1: In Vitro Activity of Sos1 Inhibitors
| Compound | Assay Type | Cell Line/Target | IC50 | Reference |
| This compound | Biochemical Interaction | SOS1-KRAS G12C | 116.5 nM | Patent WO2022028506A1 |
| BI-3406 | 3D Spheroid Proliferation | CRC PDOs (sensitive) | 0.53 - 2.0 µM | [5] |
| BI-3406 | 3D Spheroid Proliferation | CRC PDOs (resistant) | > 20 µM | [5] |
| BAY-293 | 3D Spheroid Survival | H1975 (EGFR mutant) | More potent in 3D vs 2D | [3] |
Table 2: Effect of Sos1 Inhibition on Downstream Signaling in 3D Spheroids
| Inhibitor | Cell Line | Treatment | Effect on pERK/ERK Ratio | Reference |
| BI-3406 | NCI-H358 (KRAS G12C) | Time-course treatment | Rapid reduction, returns to near baseline by 24h | [6] |
| BI-3406 | Isogenic NCI-H23 (various KRAS mutants) | Dose-dependent | ~50% reduction in pERK levels | [6] |
| BAY-293 | NCI-H1975 (EGFR mutant) | Combination with Osimertinib | Enhanced inhibition of pERK and pAKT | [7] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation and Growth Inhibition Assay
This protocol describes the formation of 3D spheroids from cancer cell lines and the subsequent assessment of growth inhibition by this compound.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Sterile PBS
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Microplate reader (luminescence)
-
Imaging system with software for spheroid size measurement
Procedure:
-
Cell Seeding: a. Harvest and count cells, then prepare a single-cell suspension in complete medium. b. Seed 1,000-5,000 cells per well (optimization may be required) in 100 µL of medium into an ultra-low attachment 96-well plate. c. Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Spheroid Formation: a. Incubate the plate at 37°C, 5% CO₂ for 2-4 days until uniform, compact spheroids are formed. Monitor spheroid formation daily.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Include a DMSO vehicle control. b. Carefully add 100 µL of the diluted compound to each well, resulting in a final volume of 200 µL.
-
Spheroid Growth Analysis: a. Image the spheroids in each well at regular intervals (e.g., every 48 hours) for the duration of the experiment (typically 7-14 days). b. Use image analysis software to measure the diameter or calculate the volume of the spheroids over time. Plot growth curves for each treatment condition.
-
Endpoint Viability Assay: a. At the end of the treatment period, perform a cell viability assay using the CellTiter-Glo® 3D kit according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells. b. Equilibrate the plate and reagents to room temperature. c. Add 100 µL of CellTiter-Glo® 3D reagent to each well. d. Mix on an orbital shaker for 5 minutes to induce cell lysis. e. Incubate at room temperature for 30 minutes to stabilize the luminescent signal. f. Read luminescence on a microplate reader. g. Calculate IC50 values from the dose-response curves.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition in 3D Spheroids
This protocol details the analysis of protein expression and phosphorylation status of key components of the MAPK pathway in spheroids treated with this compound.
Materials:
-
3D spheroids cultured as described in Protocol 1
-
This compound
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-SOS1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Spheroid Culture and Treatment: a. Generate spheroids in 6-well ultra-low attachment plates (pooling multiple spheroids may be necessary to obtain sufficient protein). b. Treat the spheroids with the desired concentrations of this compound (e.g., based on IC50 values from Protocol 1) for a specified time (e.g., 6, 24, 48 hours).
-
Protein Extraction: a. Carefully collect spheroids from each well into a pre-chilled microcentrifuge tube. b. Wash the spheroids twice with ice-cold PBS, centrifuging at a low speed (e.g., 200 x g) for 3 minutes between washes. c. Aspirate the supernatant and add an appropriate volume of ice-cold RIPA buffer. d. Lyse the spheroids by pipetting up and down, followed by sonication or passage through a fine-gauge needle to ensure complete disruption. e. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein lysate.
-
Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize protein amounts and prepare samples with Laemmli buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Determine the ratio of phosphorylated protein to total protein (e.g., pERK/ERK) and normalize to a loading control (e.g., Actin).
Troubleshooting and Considerations
-
Spheroid Formation: If cells do not form uniform spheroids, optimize the initial cell seeding density. Some cell lines may require the addition of extracellular matrix components (e.g., Matrigel) to the culture medium to promote aggregation.
-
Drug Penetration: 3D spheroids can present a barrier to drug penetration. Ensure sufficient incubation times are used to allow this compound to reach the inner core of the spheroids.
-
Viability Assays: Standard 2D viability assays may need optimization for 3D cultures, including increased reagent concentrations or longer incubation times, to ensure complete lysis and accurate signal detection.
-
Protein Extraction: Complete lysis of dense spheroids is critical for accurate Western blot analysis. Mechanical disruption (sonication or syringing) in addition to lysis buffer is recommended.
By following these protocols, researchers can effectively evaluate the application and efficacy of this compound in 3D spheroid models, providing valuable insights into its potential as a therapeutic agent for KRAS-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Sos1 ablation alters focal adhesion dynamics and increases Mmp2/9-dependent gelatinase activity in primary mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effective optimized method to process 3D tumoral spheroids in microwell arrays for immunohistochemistry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
Application Notes and Protocols: Assessing Synergy of Sos1-IN-9 with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the synergistic effects of Sos1-IN-9, a Sos1 inhibitor, in combination with MEK inhibitors for cancer research. The protocols outlined below cover cell viability, protein expression analysis, and long-term proliferative capacity to rigorously evaluate the potential of this combination therapy.
Introduction
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Mutations in genes such as KRAS are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[1][2] Targeting this pathway with inhibitors is a key strategy in cancer therapy.[3][4] Sos1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that activates RAS, making it a compelling target for anticancer drugs.[1][5][6] Sos1 inhibitors, such as BI-3406, prevent the interaction between Sos1 and KRAS, thereby inhibiting RAS activation.[2][7]
MEK inhibitors, such as trametinib, act downstream of RAS to block the signaling cascade.[3][4] However, resistance to MEK inhibitors can develop through feedback mechanisms that reactivate the pathway.[2] Combining a Sos1 inhibitor like this compound with a MEK inhibitor presents a promising strategy to overcome this resistance and achieve a more potent and durable anti-cancer effect through vertical inhibition of the pathway.[2][7][8] This protocol provides a framework for evaluating the synergistic potential of this drug combination in vitro.
Data Presentation
Table 1: In Vitro Synergy of Sos1 and MEK Inhibitors in KRAS-Mutated Cancer Cell Lines
| Cell Line | KRAS Mutation | Sos1 Inhibitor | MEK Inhibitor | Synergy Metric | Result | Reference |
| H727 | G12V | BI-3406 | Trametinib | Excess over Bliss | > 0 (Synergy) | [8] |
| A549 | G12S | BI-3406 | Trametinib | Excess over Bliss | > 0 (Synergy) | [8] |
| H358 | G12C | BI-3406 | Trametinib | Excess over Bliss | > 0 (Synergy) | [8] |
| LU99A | G12C | BI-3406 | Trametinib | Excess over Bliss | Limited Synergy (PIK3CA mutant) | [9] |
Note: this compound is a hypothetical name for a Sos1 inhibitor. The data presented is based on studies with the known Sos1 inhibitor BI-3406, which serves as a surrogate for the purpose of this protocol.
Signaling Pathway Diagram
References
- 1. pnas.org [pnas.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mskcc.org [mskcc.org]
- 5. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Sos1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-9 is a small molecule inhibitor that targets Son of Sevenless homolog 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins.[1] By binding to Sos1, this compound disrupts the interaction between Sos1 and KRAS, thereby preventing the activation of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers due to mutations in RAS or upstream receptor tyrosine kinases (RTKs), leading to uncontrolled cell proliferation and survival.[1] Inhibition of Sos1 presents a promising therapeutic strategy for cancers dependent on RAS signaling.[3]
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described assays will enable researchers to quantitatively assess the effects of this compound on apoptosis, cell cycle progression, and cell proliferation.
Mechanism of Action of this compound
Sos1 facilitates the exchange of GDP for GTP on RAS proteins, a critical step in their activation. This compound and similar inhibitors function by preventing the formation of the KRAS-Sos1 complex, which in turn blocks the reloading of KRAS with GTP.[2] This leads to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of the MAPK pathway, ultimately resulting in anti-proliferative effects.[2]
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results expected from flow cytometry analysis of a KRAS-mutant cancer cell line (e.g., NCI-H358) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.3 |
| This compound (1 µM) | 82.1 ± 3.5 | 9.8 ± 1.5 | 8.1 ± 2.0 |
| This compound (10 µM) | 65.7 ± 4.2 | 20.3 ± 2.8 | 14.0 ± 1.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 2.5 | 28.1 ± 1.9 | 16.7 ± 1.2 |
| This compound (1 µM) | 63.8 ± 3.1 | 22.5 ± 2.2 | 13.7 ± 1.5 |
| This compound (10 µM) | 75.4 ± 4.0 | 15.1 ± 2.8 | 9.5 ± 1.8 |
Table 3: Cell Proliferation Analysis by CFSE Staining
| Treatment | Mean Fluorescence Intensity (MFI) | Proliferation Index |
| Vehicle Control (DMSO) | 2500 ± 150 | 3.5 ± 0.3 |
| This compound (1 µM) | 4800 ± 200 | 2.1 ± 0.2 |
| This compound (10 µM) | 7500 ± 300 | 1.2 ± 0.1 |
Experimental Protocols
Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains detached, potentially apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[4]
-
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
KRAS-mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
PBS, cold
-
70% Ethanol, cold
-
PI/RNase A Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 1 mL of PBS.
-
Resuspend the cells in 500 µL of PI/RNase A Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire at least 20,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
-
Protocol 3: Cell Proliferation Analysis Using Carboxyfluorescein Succinimidyl Ester (CFSE) Staining
This assay measures cell proliferation by tracking the dilution of the fluorescent dye CFSE with each cell division.
Materials:
-
KRAS-mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Harvest cells and wash them twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium to remove any unbound CFSE.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Seed the cells in a 6-well plate.
-
Treat the cells with this compound or DMSO as described in Protocol 1.
-
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Flow Cytometry:
-
Harvest the cells.
-
Analyze the samples on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
A population of non-proliferating cells (stained with CFSE but kept at 4°C) should be used as a control for the initial fluorescence intensity.
-
Analyze the CFSE histogram to identify distinct peaks, each representing a successive generation of cell division.
-
Use proliferation analysis software to calculate the proliferation index and the percentage of divided cells.
-
Troubleshooting
-
High background in apoptosis assay: Ensure that cells are handled gently during harvesting to minimize mechanical damage. Optimize the concentration of Annexin V-FITC and PI.
-
Poor resolution of cell cycle phases: Ensure complete fixation and proper RNase treatment. Run the samples at a low flow rate on the cytometer.
-
Broad CFSE peaks: Ensure uniform labeling of cells with CFSE by proper mixing and incubation. Use a consistent cell density for labeling.
By following these detailed protocols, researchers can effectively utilize flow cytometry to elucidate the cellular mechanisms of action of this compound and other Sos1 inhibitors, providing valuable insights for cancer research and drug development.
References
- 1. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of SOS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo dosing and administration of Son of Sevenless 1 (SOS1) inhibitors, a class of targeted therapies aimed at disrupting the RAS signaling pathway. While specific in vivo data for the compound Sos1-IN-9 (also identified as compound 302 in patent WO2022028506A1) is not extensively available in public literature, this guide leverages published data from structurally and functionally similar, well-characterized SOS1 inhibitors such as BI-3406 and MRTX0902 . These compounds serve as valuable surrogates for designing and executing preclinical in vivo studies.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by catalyzing the exchange of GDP for GTP.[1] In cancers driven by KRAS mutations, inhibiting SOS1 presents a promising therapeutic strategy to block oncogenic signaling.[2][3] These protocols are intended to provide a foundational framework for researchers to adapt for their specific SOS1 inhibitor and experimental model.
Signaling Pathway and Mechanism of Action
SOS1 inhibitors act by binding to the catalytic domain of SOS1, which prevents its interaction with RAS proteins. This disruption inhibits the loading of GTP onto RAS, thereby reducing the population of active, signal-transducing RAS-GTP and suppressing downstream signaling through pathways like the MAPK/ERK cascade.
Caption: Simplified SOS1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data on Representative SOS1 Inhibitors
The following table summarizes in vivo dosing and administration data for the representative SOS1 inhibitors BI-3406 and MRTX0902, which can be used as a starting point for designing studies with this compound.
| Parameter | BI-3406 | MRTX0902 | Reference Compound 13c | Reference Compound 37 |
| Animal Model | NSG female mice with KRAS G12V and Q61K mutant pancreatic PDX | Athymic mice with NCI-H1435 (NF1 mutant) NSCLC xenografts | Mia-paca-2 pancreas xenograft mice | Mia-paca-2 xenograft model |
| Route of Administration | Oral (p.o.) | Oral (p.o.), gavage | Oral (p.o.) | Oral (p.o.) |
| Dosage | 50 mg/kg | 25 or 50 mg/kg | Not specified | Not specified |
| Dosing Frequency | Twice daily (BID) | Twice daily (BID) | Not specified | Not specified |
| Vehicle/Formulation | Not specified in detail, described as orally bioavailable. | 0.5% methylcellulose (4,000 cps) + 0.2% Tween 80 in water. | Not specified | A mixture of water, PEG, Tween 80, and DMSO (68:25:2:5). |
| Observed Efficacy | Inhibits the growth of various KRAS mutant xenograft models.[2] Synergizes with MEK inhibitors to cause tumor regression.[2] | Dose-dependent tumor growth inhibition (50% and 73% at 25 and 50 mg/kg, respectively).[4] | 83.0% tumor suppression in the Mia-paca-2 model.[5] | 71% tumor growth inhibition when administered alone.[6] |
| Citations | [2][7][8] | [4][9][10] | [5] | [1][6] |
Experimental Protocols
Below are detailed protocols for in vivo studies based on methodologies reported for well-characterized SOS1 inhibitors.
General Experimental Workflow
Caption: General workflow for a preclinical xenograft study with a SOS1 inhibitor.
Protocol 1: Efficacy Study in a Subcutaneous Xenograft Model
This protocol is adapted from studies using MRTX0902 and BI-3406 in mouse xenograft models.[4][8][10]
1. Materials and Reagents:
-
SOS1 Inhibitor: this compound (or other SOS1 inhibitor)
-
Vehicle Components:
-
Methylcellulose (4,000 cps)
-
Tween 80 (or other suitable surfactant)
-
Sterile water
-
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude, NSG)
-
Tumor Cells: A human cancer cell line with a relevant KRAS mutation (e.g., NCI-H358, MIA PaCa-2).
-
Anesthesia: Isoflurane or other approved anesthetic.
-
Dosing Equipment: Oral gavage needles.
-
Calipers for tumor measurement.
2. Vehicle Preparation (Example):
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.
-
Allow the solution to cool to room temperature.
-
Add 0.2% (v/v) Tween 80 and mix thoroughly.
-
Store the vehicle at 4°C.
3. Formulation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25-50 mg/kg) and the number and weight of the animals.
-
Weigh the required amount of the inhibitor.
-
Suspend or dissolve the compound in the prepared vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
4. Xenograft Implantation and Study Initiation:
-
Harvest cultured tumor cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
5. Dosing and Monitoring:
-
Administer the prepared dosing solution or vehicle via oral gavage at the determined volume (typically 5-10 mL/kg).
-
Dose the animals according to the planned schedule (e.g., twice daily, BID).
-
Measure tumor volumes and body weights 2-3 times per week to monitor efficacy and toxicity.
6. Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size limit or after a fixed duration.
-
At the endpoint, euthanize the animals and excise the tumors.
-
Tumor samples can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pERK) or fixed for histopathology.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes how to assess target engagement by measuring the inhibition of downstream signaling.
1. Study Design:
-
Use tumor-bearing mice as described in Protocol 1.
-
Administer a single dose or multiple doses of the SOS1 inhibitor.
-
Euthanize cohorts of mice at various time points post-dosing (e.g., 1, 3, 6, 24 hours).
2. Sample Collection and Processing:
-
Excise tumors quickly and flash-freeze them in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
3. Western Blot Analysis:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of pERK to total ERK, normalized to the vehicle-treated group. A reduction in this ratio indicates target engagement.[4]
Conclusion
While specific in vivo data for this compound is limited, the protocols and data presented for analogous SOS1 inhibitors like BI-3406 and MRTX0902 provide a robust framework for preclinical evaluation. Researchers should begin with dose-range-finding and tolerability studies before proceeding to larger efficacy experiments. Careful monitoring of pharmacodynamic markers such as pERK is crucial for confirming target engagement and correlating it with anti-tumor activity. These guidelines should facilitate the effective in vivo characterization of novel SOS1 inhibitors for cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Validate User [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Sos1-IN-9 Solubility and Handling
Welcome to the technical support center for Sos1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | This compound has low aqueous solubility. The addition of an aqueous medium to a stock solution (e.g., in DMSO) can cause the compound to crash out of solution. | 1. Decrease the final aqueous concentration: Try diluting to a lower final concentration in your assay. 2. Increase the percentage of co-solvent: If your experiment allows, increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol). However, be mindful of potential solvent effects on your biological system. 3. Use a suitable formulation strategy: Consider using solubility-enhancing excipients such as cyclodextrins or formulating the compound in a lipid-based system. 4. pH adjustment: The solubility of many small molecules is pH-dependent. Investigate the effect of pH on the solubility of this compound in your buffer system, if compatible with your experimental setup. |
| Inconsistent results in cell-based assays | Poor solubility can lead to inconsistent effective concentrations of the inhibitor in the cell culture medium. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a stock solution immediately before use. 2. Visually inspect for precipitation: Before adding to cells, carefully inspect the final dilution for any visible precipitate. 3. Incorporate a surfactant: A low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final medium can help maintain solubility. 4. Consider a serum-free pre-incubation: If using serum-containing medium, consider a pre-incubation step in serum-free medium to minimize protein binding that might affect solubility and availability. |
| Difficulty dissolving the powdered compound | The inherent physicochemical properties of this compound may make it challenging to dissolve initially. | 1. Use an appropriate organic solvent: this compound is known to be soluble in DMSO.[1] Prepare a high-concentration stock solution in 100% DMSO. 2. Gentle warming and sonication: Briefly warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1]
Q2: What is the stability of this compound in DMSO?
A2: A stock solution of this compound in DMSO can be stored at 4°C for up to two weeks and at -80°C for up to six months.[1]
Q3: My experiment is sensitive to DMSO. What are some alternative strategies to improve the aqueous solubility of this compound?
A3: For DMSO-sensitive experiments, you can explore several formulation strategies that have been successfully applied to other poorly soluble kinase inhibitors:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4][5][6]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and oral absorption.[7][8][9]
-
Use of Co-solvents: A mixture of water-miscible solvents can be used to increase solubility. However, the compatibility of these solvents with your experimental system must be validated.
-
pH Modification: The solubility of this compound may be influenced by the pH of the solution. Systematically testing a range of pH values (if your assay permits) may identify a condition with improved solubility.
Q4: Are there any known structural modifications to Sos1 inhibitors that improve solubility?
A4: While specific modifications for this compound are not publicly detailed, research on other Sos1 inhibitors has shown that replacing certain moieties with more polar groups can improve aqueous solubility without compromising potency.[10][11]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound formulation with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear filtrate is a saturated solution of the this compound/HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Signaling Pathway and Experimental Workflow Diagrams
Caption: The SOS1-Ras-MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Synthesis and Characterization of β-Cyclodextrin-Essential Oil Inclusion Complexes for Tick Repellent Development [mdpi.com]
- 3. Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Approach of Cyclodextrin Complexationand Nanostructured Lipid Carriers for the Development of a Pediatric Liquid Oral Dosage Form of Hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting off-target kinase activity of Sos1-IN-9
Welcome to the technical support center for Sos1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the off-target kinase activity of this compound during their experiments. The following information is based on the known characteristics of quinazoline-based Sos1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor designed to disrupt the interaction between Son of sevenless homolog 1 (Sos1) and KRAS.[1][2] Sos1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[1] By inhibiting this interaction, this compound prevents the activation of KRAS and subsequently blocks downstream signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.[1]
Q2: I am observing incomplete inhibition of downstream signaling (e.g., pERK) in my KRAS-mutant cell line. Is this expected?
Yes, this is a reported phenomenon. In contrast to direct KRAS inhibitors, Sos1 inhibitors may not fully suppress downstream signaling in KRAS-mutant cells.[2] Studies with similar Sos1 inhibitors have shown that a significant portion of pERK levels can remain after treatment.[2] This is because cells with mutant KRAS alleles may be less dependent on Sos1 for KRAS activation compared to wild-type cells.[2]
Q3: Can the expression level of other proteins affect the efficacy of this compound?
Yes, the expression level of Sos2, a closely related homolog of Sos1, can modulate the effectiveness of Sos1 inhibitors.[3][4][5][6] Sos2 can compensate for the inhibition of Sos1, and cells with higher Sos2 protein abundance may show reduced sensitivity to this compound.[3][4][5][6] When troubleshooting variable responses to the inhibitor, it is advisable to assess the Sos2 expression levels in your experimental models.
Q4: Are there known off-target effects for quinazoline-based Sos1 inhibitors?
The quinazoline scaffold, which is common in many Sos1 inhibitors, is also found in known kinase inhibitors.[2] For example, some initial Sos1 inhibitor compounds showed inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[2] While medicinal chemistry efforts are often made to improve selectivity, off-target kinase activity remains a possibility that should be considered during experimental troubleshooting.
Troubleshooting Guide: Off-Target Kinase Activity
This guide provides a structured approach to identifying and mitigating potential off-target kinase effects of this compound.
Problem: Unexpected cellular phenotype or signaling pathway activation/inhibition.
If you observe experimental results that are inconsistent with the known on-target effects of this compound, consider the possibility of off-target kinase activity.
Step 1: Initial Assessment and Literature Review
-
Question: Could the observed phenotype be explained by inhibition of a kinase?
-
Action: Review the literature for known off-target effects of quinazoline-based inhibitors. Pay close attention to kinases involved in pathways that could produce the observed phenotype. As noted, EGFR is a potential off-target.[2]
Step 2: Experimental Workflow for Off-Target Validation
The following workflow can help determine if the observed effects are due to off-target kinase activity.
Figure 1: Experimental workflow for troubleshooting off-target kinase activity.
Potential Off-Target Kinase Data
Based on the structural similarity of quinazoline-based Sos1 inhibitors to known kinase inhibitors, the following table summarizes hypothetical kinase profiling data for a compound like this compound. This is for illustrative purposes to guide your investigation.
| Kinase Target | IC50 (nM) | Rationale for Potential Off-Target Activity |
| Sos1 | < 50 | Primary Target |
| EGFR | 580 | Structural similarity of the quinazoline core to EGFR inhibitors like erlotinib.[2] |
| Other RTKs | > 1000 | To be determined by kinase panel screening. |
Experimental Protocols
Protocol 1: Western Blot for Assessing Pathway Modulation
This protocol is for assessing the phosphorylation status of key signaling proteins downstream of Sos1 and potential off-target kinases.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a positive control inhibitor (for the suspected off-target pathway), and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-total ERK, anti-pEGFR, anti-total EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Signaling Pathway Diagrams
The following diagrams illustrate the intended on-target pathway of this compound and a potential off-target pathway.
Figure 2: On-target pathway of this compound in the RAS/MAPK cascade.
Figure 3: Potential off-target inhibition of the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing SOS1 Inhibitor Concentration
Welcome to the technical support center for researchers utilizing Son of sevenless homolog 1 (SOS1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the successful optimization of inhibitor concentrations for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is SOS1, and why is it a target for cancer therapy?
A1: SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cellular signaling.[1][2][3] It activates key proteins, notably RAS, by promoting the exchange of GDP for GTP.[4] The activated RAS protein then triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are essential for cell proliferation, differentiation, and survival.[1][5] In many cancers, mutations in the KRAS gene lead to the continuous activation of this pathway, driving uncontrolled cell growth.[4] By inhibiting SOS1, the activation of RAS is blocked, thereby suppressing this oncogenic signaling.[4][5]
Q2: What is the general mechanism of action for SOS1 inhibitors?
A2: Most small-molecule SOS1 inhibitors, such as BI-1701963 and BAY-293, function by binding to a pocket on the SOS1 protein.[4][6] This binding physically prevents the interaction between SOS1 and RAS-GDP.[5] As a result, SOS1 cannot facilitate the nucleotide exchange, leading to a reduction in the levels of active, GTP-bound RAS and subsequent inhibition of the MAPK signaling pathway.[4] This ultimately leads to decreased cell proliferation and can induce cell death in cancer cells dependent on this pathway.[5]
Q3: How do I determine a starting concentration range for a new SOS1 inhibitor in a cell viability assay?
A3: Determining the optimal concentration is a critical step. A typical approach involves a dose-response experiment over a broad range of concentrations.
-
Literature Review: Check for published IC50 values for the specific inhibitor or similar compounds in various cell lines. Preclinical studies often show antiproliferative activity in the nanomolar to low micromolar range.[5][7]
-
Biochemical vs. Cell-Based Potency: Be aware that the IC50 from a biochemical assay (enzyme activity) is often lower than in a cell-based assay. A good starting point for cell-based assays is typically between 1 nM and 10 µM.[8]
-
Logarithmic Dilution Series: Prepare a 7 to 10-point logarithmic or semi-logarithmic dilution series. For example: 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control (e.g., DMSO).
Q4: Which cell viability assay is most suitable for use with SOS1 inhibitors?
A4: The choice of assay can significantly impact your results. While tetrazolium-based assays like MTT are common, they rely on metabolic activity, which can be affected by inhibitors in ways unrelated to cell death, potentially leading to an over- or underestimation of viability.[9]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are considered a gold standard. They measure the level of ATP, a direct indicator of metabolically active, viable cells. The signal correlates well with cell number and is less prone to interference from compounds that alter cellular metabolism without killing the cells.[10]
-
Real-Time Viability Assays: Nonlytic, real-time assays allow for the continuous monitoring of cell health over the entire treatment period, providing more comprehensive data on the dynamics of the inhibitor's effect.[10]
-
Multiplexing Assays: To distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, consider multiplexing a viability assay (like an ATP assay) with a cytotoxicity assay (measuring membrane integrity, e.g., LDH release).
Q5: My results show high variability between replicate wells. What are the common causes?
A5: High variability can obscure a true dose-response. Common culprits include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate. Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques.
-
"Edge Effects": Cells in the outer wells of a plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
-
Compound Precipitation: The inhibitor may not be fully soluble at higher concentrations in the culture medium. Visually inspect the wells for precipitate and check the inhibitor's solubility profile.[8]
-
Pipetting Errors: Inaccurate dilutions or transfers of the compound or assay reagents. Ensure pipettes are calibrated and use fresh tips for each concentration.
SOS1 Signaling and Inhibition
Experimental Protocol: Determining IC50 of an SOS1 Inhibitor
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) using an ATP-based luminescence assay.
Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant lung or pancreatic cancer cells)
-
Complete cell culture medium
-
SOS1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
Sterile PBS
-
White, opaque 96-well microplates suitable for luminescence
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in a complete medium to achieve the optimal seeding density (determined beforehand to ensure cells are in the exponential growth phase at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock dilution series of the SOS1 inhibitor in a complete medium from the 10 mM stock. For a final concentration range of 10 µM to 1 nM, your 2X series would be 20 µM, 6 µM, 2 µM, etc.
-
Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilution or vehicle control to each well.
-
Include "cells + vehicle" controls and "medium only" background controls.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time point relevant to the cell line's doubling time) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average background signal ("medium only") from all other readings.
-
Normalize the data by setting the average signal from the "cells + vehicle" wells to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC50 value.
-
Workflow for Optimizing Inhibitor Concentration
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No dose-dependent decrease in viability | 1. Inhibitor is inactive or degraded. 2. Concentration range is too low. 3. Cell line is resistant to SOS1 inhibition. 4. Assay incubation time is too short. | 1. Use a fresh aliquot of the inhibitor; verify its identity and purity if possible. 2. Test a higher concentration range (e.g., up to 50 µM). 3. Confirm that the cell line has a KRAS mutation and is dependent on the MAPK pathway. Consider using a positive control cell line. 4. Increase the treatment duration (e.g., 96 or 120 hours). |
| IC50 value is much higher than expected | 1. High serum concentration in the medium is binding to the inhibitor. 2. The inhibitor is unstable in the culture medium. 3. High cell seeding density. | 1. Repeat the assay with a lower serum concentration (e.g., 2-5% FBS), if tolerated by the cells. 2. Check literature for compound stability; consider replenishing the medium and compound every 48 hours. 3. Optimize cell number to ensure they are not over-confluent at the end of the experiment. |
| Viability increases at low concentrations | 1. This can be a hormetic effect, an adaptive response of the cells. 2. Off-target effects of the inhibitor. | 1. Note the observation; this is a known biological phenomenon. Focus on the inhibitory part of the curve for IC50 calculation. 2. This is less common but possible. Validate the on-target effect by performing a Western blot for downstream targets like p-ERK. |
| High background signal in "medium only" wells | 1. Contamination of the medium or assay reagent. 2. Intrinsic fluorescence/luminescence of the test compound. | 1. Use fresh, sterile medium and reagents. 2. Run a control plate with the compound dilutions in medium without cells to check for direct interference with the assay chemistry.[10] |
Troubleshooting Decision Tree
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. rupress.org [rupress.org]
- 3. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Small Molecule PD-L1 Inhibitors via Optimization of Solvent-Interaction Region for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sos1-IN-9 stability in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the novel Son of sevenless homolog 1 (SOS1) inhibitor, Sos1-IN-9, in DMSO and cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: this compound is best dissolved and stored in high-purity, anhydrous dimethyl sulfoxide (DMSO). For long-term storage, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Q2: What is the expected stability of this compound in a DMSO stock solution?
A2: While specific stability data for this compound is pending, most small molecule inhibitors, like the SOS1 inhibitor BI-3406, are stable for extended periods when stored as a DMSO stock at low temperatures.[3] For BI-3406, stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C.[3] We recommend similar storage conditions for this compound to ensure its integrity. A study on a diverse set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for over 2 years at 4°C.[4]
Q3: How stable is this compound in aqueous cell culture media?
A3: The stability of small molecules in aqueous solutions like cell culture media can be variable and is often significantly less than in DMSO. Factors such as pH, temperature, and the presence of serum components can affect compound stability.[5] It is crucial to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). We recommend preparing fresh dilutions of this compound in media for each experiment.
Q4: I observed precipitation when diluting my this compound DMSO stock into cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic small molecules.[1][2][6] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[7] Most cell lines can tolerate up to 0.1% DMSO without significant effects.[1]
-
Dilution Method: Add the DMSO stock solution to the cell culture medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[8]
-
Intermediate Dilution: Consider making an intermediate dilution of the DMSO stock in a serum-free medium before adding it to your complete, serum-containing medium.
-
Solubility Limit: The observed precipitation may indicate that the desired concentration of this compound exceeds its solubility limit in the aqueous medium. You may need to lower the final concentration of the inhibitor in your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in DMSO stock or cell culture medium. | Prepare fresh aliquots of this compound from a powder. Perform a stability study in your specific cell culture medium (see Experimental Protocols). Avoid repeated freeze-thaw cycles of the DMSO stock.[2] |
| Loss of inhibitor activity over time in culture | Instability of this compound in the cell culture environment at 37°C. | Determine the half-life of this compound in your cell culture medium. Consider replenishing the medium with a fresh inhibitor at regular intervals for long-term experiments. |
| Cloudy or precipitated medium after adding inhibitor | The concentration of this compound exceeds its aqueous solubility. The final DMSO concentration is too high, causing the compound to crash out. | Decrease the final concentration of this compound. Optimize the dilution method by adding the DMSO stock slowly to the medium while mixing.[9] Ensure the final DMSO concentration is below 0.5%.[7] |
| Cell toxicity observed in vehicle control | The final DMSO concentration is too high for the cell line being used. | Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.[7][10] Keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not yet publicly available, the following table provides a representative stability profile for a hypothetical small molecule inhibitor in various conditions, based on typical observations.
| Condition | Temperature | Duration | Remaining Compound (%) |
| DMSO Stock | -80°C | 12 months | >99% |
| DMSO Stock | -20°C | 6 months | >98% |
| DMSO Stock | 4°C | 1 month | ~95% |
| DMSO Stock | Room Temp | 1 week | ~90% |
| Cell Culture Medium (DMEM + 10% FBS) | 37°C | 24 hours | ~85% |
| Cell Culture Medium (DMEM + 10% FBS) | 37°C | 48 hours | ~70% |
| Cell Culture Medium (DMEM + 10% FBS) | 37°C | 72 hours | ~55% |
| Phosphate Buffered Saline (PBS) | 37°C | 24 hours | ~90% |
Note: This data is illustrative and should be confirmed experimentally for this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phases for HPLC
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium with this compound to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Immediately take a "time 0" sample. Transfer an aliquot (e.g., 500 µL) to a microcentrifuge tube and store it at -80°C until analysis. This will serve as the 100% reference.
-
Incubate the remaining medium containing this compound at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points. For example, collect aliquots at 2, 4, 8, 24, 48, and 72 hours. Store each sample at -80°C.
-
Prepare samples for HPLC analysis. Thaw the samples and precipitate proteins by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC. Transfer the supernatant to HPLC vials. Analyze the samples to determine the peak area of the this compound parent compound.
-
Calculate the percentage of this compound remaining at each time point. Normalize the peak area at each time point to the peak area of the "time 0" sample.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: SOS1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing this compound Stability in Cell Culture Media.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sos1-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Sos1-IN-9, a potent inhibitor of the Son of sevenless homolog 1 (Sos1). Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that begins with the construction of a substituted quinazoline core, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the final amine side chain.
Q2: What are the critical reaction parameters to control for a high-purity product?
A2: Temperature control during the cyclization and SNAr steps is crucial to minimize side reactions. The purity of starting materials and reagents, as well as maintaining an inert atmosphere (e.g., nitrogen or argon) during the coupling reaction, are also critical for achieving high purity.
Q3: What are the most common impurities observed in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, byproducts from incomplete cyclization, over-alkylation products, and regioisomers formed during the SNAr reaction. The troubleshooting guide below provides more details on identifying and mitigating these impurities.
Q4: Which analytical techniques are recommended for purity assessment of this compound?
A4: A combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation is highly recommended.
Refined Synthesis Protocol for this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of similar 4-aminoquinazoline derivatives.
Overall Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 6-Bromo-3H-quinazolin-4-one
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 2-Amino-5-bromobenzoic acid | 216.02 g/mol | 0.05 mol | 1.0 | 10.8 g |
| Formamide | 45.04 g/mol | 1.0 mol | 20 | 45 mL |
Procedure:
-
Combine 2-amino-5-bromobenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180 °C and maintain for 4 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a solid.
-
Add water to the flask and stir vigorously.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6-bromo-3H-quinazolin-4-one.
Step 2: Synthesis of 6-Bromo-4-chloroquinazoline
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 6-Bromo-3H-quinazolin-4-one | 225.04 g/mol | 0.04 mol | 1.0 | 9.0 g |
| Phosphorus oxychloride (POCl3) | 153.33 g/mol | 0.4 mol | 10 | 37 mL |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 0.08 mol | 2.0 | 14 mL |
Procedure:
-
In a fume hood, carefully add 6-bromo-3H-quinazolin-4-one to phosphorus oxychloride in a round-bottom flask.
-
Slowly add DIPEA to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Cool the reaction to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-4-chloroquinazoline.
Step 3: Synthesis of this compound (N-((R)-1-(3-(trifluoromethyl)phenyl)ethyl)-6-bromoquinazolin-4-amine)
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 6-Bromo-4-chloroquinazoline | 243.48 g/mol | 0.03 mol | 1.0 | 7.3 g |
| (R)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine | 189.18 g/mol | 0.033 mol | 1.1 | 6.2 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 0.06 mol | 2.0 | 10.5 mL |
| 2-Propanol | - | - | - | 100 mL |
Procedure:
-
Dissolve 6-bromo-4-chloroquinazoline in 2-propanol in a round-bottom flask.
-
Add (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine and DIPEA to the solution.
-
Heat the reaction mixture to reflux (approximately 85 °C) and monitor the reaction progress by TLC or LC-MS (typically 12-16 hours).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction temperature to 190-200 °C or extend the reaction time. |
| Impure starting material. | Ensure the 2-amino-5-bromobenzoic acid is of high purity. | |
| Low yield in Step 2 | Decomposition of the product during workup. | Pour the reaction mixture onto ice slowly and maintain a low temperature during neutralization. |
| Presence of water in the starting material. | Ensure the 6-bromo-3H-quinazolin-4-one is thoroughly dried before use. | |
| Low yield or incomplete reaction in Step 3 | Insufficient reaction time or temperature. | Increase the reflux time or consider using a higher-boiling solvent like n-butanol. |
| Steric hindrance. | A stronger, non-nucleophilic base such as DBU could be used in place of DIPEA to facilitate the reaction. | |
| Presence of multiple spots on TLC after Step 3 | Formation of regioisomers or other byproducts. | Optimize the reaction temperature; lower temperatures may increase selectivity. |
| Unreacted starting materials. | Ensure the correct stoichiometry of reactants. Purify carefully using column chromatography with a slow gradient. | |
| Difficulty in purifying the final product | Co-elution of impurities. | Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective. |
Signaling Pathway
Caption: The Sos1-Ras-MAPK signaling pathway and the inhibitory action of this compound.
This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a laboratory setting.
interpreting ambiguous data from Sos1-IN-9 experiments
Welcome to the technical support center for Sos1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting data from experiments involving this novel Son of sevenless homolog 1 (Sos1) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and ambiguous results that may be encountered during in vitro and in vivo experiments with this compound.
Q1: We are observing only a partial (~50%) reduction in phospho-ERK (pERK) levels in our KRAS mutant cell line after treatment with this compound. Is this expected?
A1: Yes, a partial reduction of pERK is a commonly observed phenomenon with Sos1 inhibitors in KRAS mutant cell lines.[1][2] Several factors can contribute to this:
-
Sos2 Compensation: The related protein Sos2 can also function as a guanine nucleotide exchange factor (GEF) for RAS. Inhibition of Sos1 can lead to a compensatory upregulation or reliance on Sos2 for RAS activation, thus maintaining a level of downstream signaling.[3][4]
-
Basal RAS-GTP Levels: In KRAS mutant cells, a significant portion of KRAS is constitutively in the active, GTP-bound state, independent of GEF activity. Sos1 inhibition primarily affects the nucleotide cycling of wild-type and some mutant RAS isoforms, but may not fully abrogate the signaling from the constitutively active mutant KRAS.
-
Feedback Mechanisms: Complex feedback loops within the MAPK pathway can be activated upon partial inhibition, leading to a rebound in signaling.
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that this compound is engaging with Sos1 at the cellular level using techniques like cellular thermal shift assay (CETSA).
-
Investigate Sos2 Expression: Assess the expression levels of Sos2 in your cell line. High levels of Sos2 may predict a more limited response to this compound monotherapy.[4][5]
-
Combination Therapy: Consider combining this compound with an inhibitor of a downstream effector, such as a MEK inhibitor, to achieve more complete pathway inhibition.[6]
Q2: The anti-proliferative effect of this compound varies significantly across our panel of cancer cell lines, even those with the same KRAS mutation. What could be the reason for this discrepancy?
A2: This variability is expected and highlights the complex interplay of genetic and cellular factors that influence the response to Sos1 inhibition. Key factors include:
-
Genetic Context: The specific KRAS mutation (e.g., G12C, G12D, G12V) can influence the dependency on Sos1 for nucleotide exchange.[3][7]
-
Co-mutations: The presence of co-occurring mutations in other tumor suppressor genes or oncogenes (e.g., TP53, STK11, KEAP1) can modulate the signaling landscape and sensitivity to Sos1 inhibition.[4][8][9]
-
Relative Sos1/Sos2 Expression: The ratio of Sos1 to Sos2 protein expression can be a critical determinant of sensitivity. Cell lines with a high Sos1/Sos2 expression ratio may be more dependent on Sos1 and therefore more sensitive to this compound.[5]
-
Receptor Tyrosine Kinase (RTK) Activity: The level of upstream RTK signaling can impact the reliance on Sos1 for RAS activation.
Troubleshooting Steps:
-
Comprehensive Cell Line Characterization: Perform genomic and proteomic analysis of your cell line panel to identify co-mutations and quantify Sos1/Sos2 expression levels.
-
Correlate with Sensitivity: Analyze the correlation between these molecular features and the observed IC50 values for this compound to identify potential biomarkers of response.
Q3: We are developing a cell-based assay to screen for this compound efficacy. What are the critical parameters to consider for a robust and reproducible assay?
A3: A well-designed cell-based assay is crucial for accurately determining the potency of this compound. Consider the following:
-
Assay Endpoint: Choose an endpoint that directly reflects the mechanism of action. Measurement of pERK levels by ELISA, Western blot, or high-content imaging is a common and reliable readout.[2] Proliferation assays (e.g., CellTiter-Glo) are also valuable but can be influenced by off-target effects.
-
Treatment Duration: The timing of the endpoint measurement is critical. Short-term treatment (e.g., 1-4 hours) is often sufficient to observe maximal inhibition of pERK, while longer-term treatments (e.g., 72 hours) are needed for anti-proliferative effects.
-
Cell Density: Optimize cell seeding density to ensure logarithmic growth throughout the experiment, as this can impact signaling pathway activity.
-
Serum Concentration: Serum contains growth factors that activate RTKs and upstream signaling. Consider using reduced serum conditions to minimize this variability.
Q4: Our in vivo studies with this compound are showing less efficacy than predicted by our in vitro data. What are the potential reasons for this discrepancy?
A4: The transition from in vitro to in vivo models often presents challenges. Several factors can contribute to reduced in vivo efficacy:
-
Pharmacokinetics and Bioavailability: Poor oral bioavailability, rapid metabolism, or inefficient tumor penetration of this compound can lead to suboptimal target engagement in vivo.[1]
-
Tumor Microenvironment (TME): The TME can provide pro-survival signals to cancer cells, mitigating the effect of Sos1 inhibition.[3]
-
Toxicity: Off-target effects or on-target toxicities in normal tissues may limit the achievable therapeutic dose.[3]
-
Redundancy with Sos2: In the complex in vivo setting, the compensatory role of Sos2 may be more pronounced.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct thorough PK/PD studies to correlate drug exposure with target inhibition (e.g., pERK reduction) in tumor and surrogate tissues.
-
In Vivo Target Engagement: Use techniques like ex vivo analysis of tumor tissue to confirm that this compound is reaching the tumor and inhibiting its target.
-
Combination Strategies: Explore in vivo combinations with other targeted agents to enhance anti-tumor activity.
Quantitative Data Summary
The following tables summarize key quantitative data points that may be useful for interpreting your experimental results with this compound.
Table 1: Representative IC50 Values of a Sos1 Inhibitor (BAY-293) in Biochemical and Cellular Assays [1]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical | KRAS-Sos1 Interaction | 21 |
| Cellular (pERK) | K-562 (KRAS WT) | 30 |
| Cellular (pERK) | Calu-1 (KRAS G12C) | ~500 |
| Cellular (Proliferation) | K-562 | 110 |
Table 2: Effect of a Sos1 Inhibitor (BI-3406) on Tumor Growth in a Xenograft Model [3]
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle | 0 |
| BI-3406 | 60 |
| MRTX1133 (KRAS G12D inhibitor) | 75 |
| BI-3406 + MRTX1133 | 95 |
Experimental Protocols
Protocol 1: Western Blot Analysis of pERK Inhibition
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of lysis.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the pERK signal to the total ERK signal.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an optimized density (e.g., 1,000-5,000 cells/well).
-
Treatment: After 24 hours, add this compound at various concentrations in a final volume of 100 µL per well. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Validate User [aacrjournals.org]
Technical Support Center: Optimizing Sos1-IN-9 and G12Ci Combination Therapy
Welcome to the technical support center for researchers utilizing Sos1-IN-9 in combination with KRAS G12C inhibitors (G12Ci). This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining a Sos1 inhibitor like this compound with a G12C inhibitor?
A1: The combination of a Sos1 inhibitor with a G12C inhibitor is designed to overcome both intrinsic and acquired resistance to G12C inhibitor monotherapy.[1][2][3][4] Sos1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, including KRAS.[1][5] G12C inhibitors selectively bind to the inactive, GDP-bound state of the KRAS G12C mutant. By inhibiting Sos1, the reloading of KRAS G12C with GTP is blocked, thereby increasing the population of the GDP-bound state that is targetable by the G12C inhibitor.[2] This dual blockade leads to a more profound and sustained inhibition of the RAS-MAPK signaling pathway, enhancing anti-tumor activity and delaying the onset of resistance.[1][3]
Q2: In which cancer models is this combination therapy expected to be most effective?
A2: This combination therapy is primarily investigated in cancer models harboring the KRAS G12C mutation, such as specific subtypes of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][3] Preclinical studies have demonstrated synergistic effects in various KRAS G12C-mutant cell lines, including NCI-H358, NCI-H2122, and SW837.[1][6]
Q3: What is the role of SOS2 in the response to Sos1 and G12C inhibitor combination therapy?
A3: SOS2 is a homolog of SOS1 and can also function as a RAS GEF. In some cellular contexts, high expression of SOS2 may compensate for the inhibition of SOS1, thereby diminishing the synergistic effect of the combination therapy.[2][6] The relative ratio of SOS1 to SOS2 protein abundance can influence the degree of synergy observed, with higher SOS2 levels potentially necessitating combined SOS1/SOS2 inhibition for optimal efficacy.[2][6]
Q4: What are the expected molecular outcomes of successful combination treatment?
A4: Successful combination treatment should result in a significant reduction in the levels of GTP-bound (active) RAS and phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway.[1] This indicates effective suppression of the signaling cascade. Additionally, you may observe increased levels of cleaved PARP, suggesting the induction of apoptosis, and decreased levels of cell cycle regulators like Cyclin D1.[1]
Experimental Protocols & Data Presentation
Cell Viability Assay for Synergy Assessment
This protocol outlines the determination of synergistic anti-proliferative effects of this compound and a G12C inhibitor in cancer cell lines.
Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H2122, SW837) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the G12C inhibitor (e.g., adagrasib, sotorasib) in culture medium. A 9x9 matrix of drug concentrations is recommended for comprehensive synergy analysis.[6][7]
-
Treatment: Treat the cells with single agents or combinations of this compound and the G12C inhibitor for 72-96 hours.[1][8] Include vehicle-treated (e.g., 0.1% DMSO) wells as a control.[9]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[9][10]
-
Data Analysis: Normalize viability data to the vehicle-treated control. Calculate synergy scores using a preferred model, such as the Bliss independence model or the Loewe additivity model, with software like CompuSyn or SynergyFinder.[9][11][12] A combination index (CI) < 1, or an excess over Bliss (EOB) score > 0, generally indicates synergy.[2][11]
Table 1: Example Data Presentation for Synergy Analysis
| Cell Line | Drug Combination | IC50 (Single Agent 1) | IC50 (Single Agent 2) | Combination Index (CI) at Fa 0.5 | Synergy Interpretation |
| NCI-H2122 | This compound + Adagrasib | [Value] nM | [Value] nM | [Value] | Synergistic/Additive/Antagonistic |
| SW837 | This compound + Adagrasib | [Value] nM | [Value] nM | [Value] | Synergistic/Additive/Antagonistic |
| NCI-H358 | This compound + Sotorasib | [Value] nM | [Value] nM | [Value] | Synergistic/Additive/Antagonistic |
Western Blot Analysis of RAS-MAPK Pathway Modulation
This protocol details the assessment of protein expression and phosphorylation status within the RAS-MAPK pathway following drug treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound, a G12C inhibitor, or the combination for the desired time points (e.g., 6 and 24 hours).[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
RAS[15]
-
p-S6
-
Total S6
-
Cleaved PARP
-
GAPDH or β-actin (as loading controls)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Table 2: Example Data Presentation for Western Blot Analysis
| Treatment | p-ERK/Total ERK (Fold Change) | RAS-GTP/Total RAS (Fold Change) | Cleaved PARP/GAPDH (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | [Value] | [Value] | [Value] |
| G12C Inhibitor | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of the combination therapy.
Methodology:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, G12C inhibitor alone, Combination).
-
Drug Administration: Administer the drugs at predetermined doses and schedules. For example, adagrasib at 100 mg/kg daily and a Sos1 inhibitor like BI-3406 at 50 mg/kg daily by oral gavage.[1]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested for western blot or immunohistochemical analysis of biomarkers like p-ERK.[1]
Table 3: Example Data Presentation for In Vivo Studies
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | [Value] ± SEM | - | [Value] ± SEM |
| This compound | [Value] ± SEM | [Value] | [Value] ± SEM |
| G12C Inhibitor | [Value] ± SEM | [Value] | [Value] ± SEM |
| Combination | [Value] ± SEM | [Value] | [Value] ± SEM |
Visualizations
Caption: RAS-MAPK signaling pathway and points of inhibition.
References
- 1. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Activity of SOS1 Inhibitors in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of various Son of Sevenless 1 (SOS1) inhibitors in cellular contexts. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins, key components of signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] This document outlines experimental data and protocols to aid researchers in evaluating and selecting SOS1 inhibitors for their specific research needs.
Introduction to SOS1 and its Inhibition
SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active state.[2][4] This activation triggers downstream signaling cascades, most notably the RAF/MEK/ERK (MAPK) pathway.[3] Inhibiting the interaction between SOS1 and RAS is a promising strategy to attenuate oncogenic RAS signaling.[4][5] Several small molecule inhibitors have been developed to disrupt this protein-protein interaction, demonstrating anti-proliferative activity in various cancer cell lines.[6][7] This guide will focus on the cellular validation of these inhibitors.
Comparative On-Target Activity of SOS1 Inhibitors
The efficacy of SOS1 inhibitors is primarily assessed by their ability to modulate the RAS/MAPK signaling pathway. Key indicators of on-target activity include the inhibition of ERK phosphorylation (pERK) and downstream transcriptional activity. The following tables summarize the cellular activity of representative SOS1 inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Citation |
| BAY-293 | K-562 | pERK Inhibition | IC50 of 21 nM in biochemical assay | [5] |
| Calu-1 (KRAS G12C) | pERK Inhibition | ~50% pERK reduction | [5] | |
| BI-3406 | H358 (KRAS G12C) | MAPK-regulated transcription | Significant impact at 6 hours | [8][9] |
| KRASmut cell lines | Allograft tumor growth | Decreased tumor burden | [10] | |
| MRTX0902 | Tumor mouse xenograft model | In vivo efficacy | Effective in reducing tumor growth | [7] |
| SIAIS562055 (PROTAC) | MIA PaCa-2 (KRAS G12C) | SOS1 Degradation | Strong degradation at 10, 100, 1000 nmol/L | [11] |
| K-562 | Cell Proliferation | Strong inhibition | [11] |
Table 1: Cellular Activity of Selected SOS1 Inhibitors. This table highlights the inhibitory concentrations and observed effects of different SOS1 inhibitors in various cancer cell lines.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of SOS1 inhibitors, it is essential to visualize the signaling pathway they target and the experimental workflow used for their validation.
Caption: SOS1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Validating SOS1 Inhibitor Activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of SOS1 inhibitor activity.
Western Blot for pERK and SOS1 Levels
-
Cell Culture and Treatment: Plate cancer cells (e.g., K-562, Calu-1, or H358) and allow them to adhere. Treat cells with varying concentrations of the SOS1 inhibitor or DMSO as a vehicle control for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add SDS sample buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against pERK, total ERK, SOS1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the SOS1 inhibitor for a specified period (e.g., 72 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. This involves adding the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction
-
Assay Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Disruption of the KRAS-SOS1 interaction by an inhibitor leads to a decrease in the HTRF signal.
-
Procedure: In a microplate, combine recombinant KRAS protein (e.g., KRAS G12C) labeled with a donor fluorophore and the catalytic domain of SOS1 labeled with an acceptor fluorophore in the presence of various concentrations of the test compound.
-
Incubation and Reading: Incubate the plate to allow the interaction to reach equilibrium. Read the fluorescence at the emission wavelengths of both the donor and acceptor.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value for the disruption of the protein-protein interaction.[4]
Alternative Approaches and Considerations
While small molecule inhibitors are a primary focus, other strategies for targeting SOS1 are also being explored.
-
Proteolysis Targeting Chimeras (PROTACs): These molecules induce the degradation of the target protein. SOS1-targeting PROTACs, such as SIAIS562055, have been shown to effectively reduce SOS1 protein levels and inhibit cell proliferation.[6][11]
-
Genetic Approaches: CRISPR/Cas9-mediated knockout of SOS1 can be used to validate the on-target effects of inhibitors and to study the consequences of complete loss of SOS1 function.[5]
-
Combination Therapies: The efficacy of SOS1 inhibitors can be enhanced when used in combination with other targeted therapies, such as direct KRAS inhibitors (e.g., for KRAS G12C) or MEK inhibitors.[5][8] This is particularly relevant for overcoming resistance mechanisms.[9]
Conclusion
The validation of on-target activity is a critical step in the development of SOS1 inhibitors. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the cellular efficacy of compounds like "this compound" and other novel inhibitors. By employing a combination of biochemical and cellular assays, researchers can gain a comprehensive understanding of an inhibitor's mechanism of action and its potential as a therapeutic agent in RAS-driven cancers.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Sos1-IN-9 and the Elusive SOS2 Inhibitor: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for advancing targeted therapies. This guide provides a detailed comparison of Sos1-IN--9, a potent Son of Sevenless homolog 1 (SOS1) inhibitor, with the current landscape of SOS2 inhibition. While direct comparisons with a specific, commercially available SOS2 inhibitor are challenging due to a lack of such agents, this document leverages available data on SOS1 inhibitors and knowledge of SOS2 function from genetic studies to offer a comprehensive overview of their selectivity and functional differences.
At a Glance: SOS1 vs. SOS2 Inhibition
Son of Sevenless homologs 1 and 2 (SOS1 and SOS2) are highly similar guanine nucleotide exchange factors (GEFs) that play a critical role in activating RAS proteins, central regulators of cell growth and proliferation. Despite their homology, they exhibit distinct functional roles, making selective inhibition a key therapeutic goal. The development of potent and selective SOS1 inhibitors, such as Sos1-IN-9, has surged ahead, while the discovery of selective SOS2 inhibitors remains an ongoing challenge.
Quantitative Selectivity Profile of SOS1 Inhibitors
The table below summarizes the inhibitory activity of representative SOS1 inhibitors against both SOS1 and SOS2, where data is available. The significant difference in IC50 values underscores the high selectivity of these compounds for SOS1.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | SOS1-KRAS G12C Interaction | 116.5 | [1][2][3] |
| MRTX0902 | SOS1-mediated GTP exchange | 15 | [4] |
| SOS2-mediated GTP exchange | >10,000 | [4] | |
| BI-3406 | SOS1-KRAS Interaction | 6 | |
| BAY-293 | KRAS–SOS1 interaction | 21 | [5] |
The Rationale for Selectivity: A Structural Perspective
The high selectivity of inhibitors like MRTX0902 for SOS1 over SOS2 is attributed to key amino acid differences within their inhibitor-binding pockets. These subtle structural distinctions are exploited by drug designers to achieve potent and specific inhibition of SOS1, while sparing SOS2. This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of each SOS protein in cellular signaling.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the canonical RAS signaling pathway and the distinct points of intervention for SOS1 and SOS2 inhibitors.
Caption: RAS signaling pathway and inhibitor targets.
The Compensatory Role of SOS2 and the Quest for Dual Inhibition
A critical finding in the field is the compensatory role of SOS2 in the context of SOS1 inhibition. Studies have shown that when SOS1 is inhibited, cancer cells can upregulate SOS2-mediated signaling to maintain RAS activation, leading to therapeutic resistance. This has fueled interest in the development of SOS2 inhibitors, either as standalone agents or in combination with SOS1 inhibitors for a more complete shutdown of the RAS pathway.
Experimental Protocols for Determining Inhibitor Selectivity
The following sections detail the methodologies for key experiments used to evaluate the selectivity of SOS1 and SOS2 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS-mediated Nucleotide Exchange
This biochemical assay is a primary method for quantifying the ability of an inhibitor to block the SOS-mediated exchange of GDP for GTP on RAS.
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a fluorescently labeled GTP analog and a tagged RAS protein. When the fluorescent GTP is loaded onto RAS by SOS, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal. An effective inhibitor will block this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagents: Recombinant human SOS1 and SOS2 proteins, recombinant human KRAS protein (e.g., His-tagged), fluorescently labeled non-hydrolyzable GTP analog (e.g., Bodipy-GTP), and a FRET donor-labeled anti-tag antibody (e.g., anti-His-Europium).
-
Reaction Setup: In a microplate, combine the SOS protein, KRAS protein, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation of Exchange: Add the fluorescent GTP analog to initiate the nucleotide exchange reaction.
-
Detection: After a defined incubation period, add the FRET donor-labeled antibody.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths to determine the FRET ratio.
-
Data Analysis: Plot the FRET ratio against the inhibitor concentration to determine the IC50 value.
In-Cell Western Blot for Downstream Pathway Inhibition
This cell-based assay assesses the functional consequence of SOS inhibition by measuring the phosphorylation status of downstream effectors in the RAS pathway, such as ERK.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using specific antibodies. A reduction in the p-ERK/total ERK ratio indicates successful inhibition of the upstream SOS-RAS signaling.
Protocol Outline:
-
Cell Culture: Plate cancer cells known to be dependent on RAS signaling in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with a dilution series of the test inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells directly in the wells.
-
Immunostaining: Incubate the cell lysates with primary antibodies specific for p-ERK and total ERK, followed by incubation with species-specific secondary antibodies conjugated to different fluorophores.
-
Imaging and Quantification: Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both p-ERK and total ERK.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and plot the normalized values against the inhibitor concentration to calculate the cellular IC50.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel SOS inhibitor.
Caption: Workflow for inhibitor selectivity profiling.
Conclusion
This compound and other related compounds are highly selective inhibitors of SOS1, demonstrating the feasibility of targeting this key activator of the RAS pathway. While the development of selective SOS2 inhibitors has lagged, the clear compensatory role of SOS2 in resistance to SOS1 inhibition highlights the urgent need for such molecules. For researchers in the field, the experimental protocols and workflows described in this guide provide a robust framework for the continued investigation of SOS1 and SOS2 inhibitors, with the ultimate goal of developing more effective and durable anticancer therapies.
References
Unlocking Potent Synergy: A Comparative Guide to the Combination of Sos1-IN-9 and Adagrasib in KRAS G12C-Mutated Cancers
For researchers, scientists, and drug development professionals, the quest for effective combination therapies to overcome resistance and enhance anti-tumor activity is a paramount objective. This guide provides a comprehensive comparison of the synergistic interaction between the Son of sevenless homolog 1 (Sos1) inhibitor, Sos1-IN-9, and the KRAS G12C inhibitor, adagrasib. By presenting supporting experimental data, detailed protocols, and visual pathways, this document aims to illuminate the potential of this combination strategy in the treatment of KRAS G12C-driven malignancies.
The emergence of covalent inhibitors targeting the KRAS G12C mutation, such as adagrasib, has marked a significant breakthrough in treating a subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2][3][4][5] Adagrasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1][3][6][7] This action effectively blocks downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][6] However, the clinical efficacy of adagrasib monotherapy can be limited by both intrinsic and acquired resistance mechanisms.[5][8][9]
A key mechanism of resistance involves the reactivation of RAS signaling.[8] This has led to the exploration of combination therapies that can more comprehensively suppress the RAS pathway. Sos1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins, including both wild-type and mutant KRAS, by facilitating the exchange of GDP for GTP.[8][10][11][12] Inhibiting Sos1 presents a rational strategy to prevent the reloading of KRAS G12C with GTP, thereby enhancing the efficacy of KRAS G12C inhibitors that preferentially bind to the GDP-bound state.[10] Preclinical studies have demonstrated that combining a Sos1 inhibitor, such as BI-3406 (a well-studied analog of this compound), with a KRAS G12C inhibitor like adagrasib results in a potent synergistic anti-tumor response.[8][13][14][15][16] This combination leads to a more profound and sustained inhibition of the RAS-MAPK pathway, enhanced anti-proliferative effects, and a delay in the onset of acquired resistance.[8][9][13][14]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between Sos1 inhibitors and adagrasib has been quantified in various preclinical models. The data consistently demonstrates that the combination is more effective than either agent alone.
| Cell Line | Cancer Type | Parameter Measured | Observation | Reference |
| NCI-H358 | NSCLC | Cell Viability (Excess over Bliss) | Significant synergy observed across a 9x9 dose matrix of BI-3406 and adagrasib. | [15] |
| Multiple KRAS G12C Cell Lines (6 out of 11) | NSCLC, CRC | Anti-proliferative Effects (Synergy Score) | Strong synergistic anti-proliferative effects observed with the combination of BI-3406 and adagrasib. | [13] |
| NCI-H2122 | NSCLC | RAS-GTP Levels (G-LISA assay) | Combination treatment with BI-3406 and adagrasib led to a greater reduction in RAS-GTP levels compared to either monotherapy, particularly at 7 and 24 hours post-treatment. | [13] |
| NCI-H358 | NSCLC | MAPK Pathway Transcriptional Activity (MPAS) | The combination of a Sos1 inhibitor and a G12C inhibitor showed enhanced inhibition of MAPK-dependent transcriptional changes compared to either drug alone at both 6 and 72 hours. | [8] |
| SW837 Xenograft Model | CRC | Tumor Growth | Co-administration of BI-3406 with adagrasib enhanced the potency and duration of the anti-tumor response compared to adagrasib alone. | [13] |
Signaling Pathway and Mechanism of Action
The synergistic interaction between a Sos1 inhibitor and adagrasib is rooted in their complementary mechanisms of action within the RAS/MAPK signaling cascade. Adagrasib directly inhibits the active KRAS G12C mutant, while the Sos1 inhibitor prevents the reactivation of both mutant and wild-type RAS.
Caption: RAS/MAPK signaling pathway with points of inhibition.
Experimental Protocols
To facilitate the replication and further investigation of the synergistic effects of this compound and adagrasib, detailed experimental protocols are provided below.
Cell Viability Assay (CTG Assay)
This protocol is designed to assess the anti-proliferative effects of single-agent and combination drug treatments on cancer cell lines.[17][18][19][20][21]
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, NCI-H2122)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or analog like BI-3406) and Adagrasib
-
96-well clear bottom white plates
-
CellTiter-Glo® 2.0 Assay reagent (Promega)
-
Luminometer plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare a dose-response matrix of this compound and adagrasib. Typically, a 9x9 matrix with semi-log dilutions is used.[8]
-
Treat the cells with the drug combinations and single agents as controls. Include vehicle-only wells (e.g., 0.1% DMSO).
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[8]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity).
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to measure the levels of key phosphorylated proteins in the MAPK pathway to assess the pharmacodynamic effects of the drug combination.[22][23][24][25]
Materials:
-
KRAS G12C mutant cell lines
-
This compound and Adagrasib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound, adagrasib, or the combination for specified time points (e.g., 6 and 24 hours).[13]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using an imaging system. Quantify band intensities and normalize to a loading control like actin.
Co-Immunoprecipitation (Co-IP) for RAS-SOS1 Interaction
This protocol can be used to investigate the disruption of the RAS-SOS1 protein-protein interaction by a Sos1 inhibitor.[26][27][28][29][30]
Materials:
-
Cells expressing tagged Sos1 or RAS
-
Co-IP lysis buffer
-
Antibody against the tag or endogenous protein (e.g., anti-Sos1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat cells with the Sos1 inhibitor for the desired time.
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the bait and prey proteins (e.g., blot for RAS after immunoprecipitating Sos1).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic interaction between this compound and adagrasib.
Caption: A typical experimental workflow for synergy evaluation.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. google.com [google.com]
- 12. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance [ouci.dntb.gov.ua]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Cell viability assay for drug synergy [bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 27. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 30. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
Evaluating Sos1-IN-9 in Sotorasib-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies like sotorasib, a first-in-class KRAS G12C inhibitor, presents a significant challenge in the treatment of non-small cell lung cancer and other solid tumors. This guide provides a comparative evaluation of Sos1-IN-9, a potent Son of Sevenless homolog 1 (SOS1) inhibitor, as a therapeutic strategy to overcome sotorasib resistance. While preclinical data on this compound in resistant models is emerging, this document leverages available information and data from well-characterized SOS1 inhibitors, such as BI-3406, to illustrate the potential of this therapeutic approach.
The Challenge of Sotorasib Resistance
Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling. However, tumors can develop resistance to sotorasib through various mechanisms:
-
On-target resistance: Acquired secondary mutations in the KRAS gene can prevent sotorasib from binding effectively.
-
Off-target resistance: Bypass signaling pathways can be activated, reactivating the RAS-MAPK (mitogen-activated protein kinase) and PI3K-AKT-mTOR pathways, rendering the inhibition of KRAS G12C ineffective. This often involves the reactivation of wild-type RAS isoforms or upstream receptor tyrosine kinases (RTKs).[1][2][3][4][5]
SOS1: A Key Node in Overcoming Sotorasib Resistance
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins, including KRAS, by facilitating the exchange of GDP for GTP. In the context of sotorasib resistance, SOS1 can contribute to the reactivation of both mutant and wild-type RAS, thereby driving continued tumor cell proliferation and survival.
Inhibition of SOS1 has emerged as a promising strategy to counteract sotorasib resistance. By preventing the reloading of RAS with GTP, SOS1 inhibitors can suppress the reactivation of the MAPK pathway, a common mechanism of resistance.[6][7][8] This approach not only has the potential to restore sensitivity to sotorasib but also to delay the onset of resistance when used in combination.
This compound: A Potent Inhibitor of the SOS1-KRAS Interaction
This compound is a potent inhibitor of the SOS1-KRAS G12C interaction with a reported half-maximal inhibitory concentration (IC50) of 116.5 nM.[3] This demonstrates its direct activity on a key mechanism of RAS activation. While specific data on this compound in sotorasib-resistant models is not yet widely published, its potency suggests it could be a valuable tool in overcoming resistance.
Performance of SOS1 Inhibition in Sotorasib-Resistant Models (Represented by BI-3406)
To illustrate the potential of this compound, we present data from studies using the well-characterized SOS1 inhibitor, BI-3406, in combination with KRAS G12C inhibitors in resistant cancer models.
Table 1: In Vitro Activity of SOS1 Inhibitor (BI-3406) in Combination with a KRAS G12C Inhibitor
| Cell Line | Cancer Type | Sotorasib Resistance Mechanism | BI-3406 IC50 (nM) | Combination Effect with KRAS G12C Inhibitor | Reference |
| H358 | Non-Small Cell Lung Cancer | Intrinsic and acquired | ~100 | Synergistic | [7] |
| H1373 | Non-Small Cell Lung Cancer | Intrinsic | >1000 | Synergistic | [7] |
| SW837 | Colorectal Cancer | Acquired | Not Reported | Delays resistance | [3] |
Note: Data for BI-3406 is used as a representative example of a SOS1 inhibitor. IC50 values can vary depending on the assay conditions.
Table 2: In Vivo Efficacy of SOS1 Inhibitor (BI-3406) in Sotorasib-Resistant Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Key Finding | Reference |
| NCI-H2122 | Non-Small Cell Lung Cancer | Adagrasib + BI-3406 | Significantly enhanced | Combination overcomes intrinsic resistance | [3] |
| SW837 | Colorectal Cancer | Adagrasib + BI-3406 | Significantly enhanced | Combination overcomes acquired resistance | [3] |
Note: Adagrasib is another KRAS G12C inhibitor with a similar mechanism of action to sotorasib. Data for BI-3406 is used as a representative example.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability and Synergy Assays
-
Cell Lines: Sotorasib-resistant cell lines are often generated by continuous exposure of parental KRAS G12C mutant cell lines to increasing concentrations of sotorasib.
-
Reagents: this compound, sotorasib, cell culture media, and reagents for viability assays (e.g., CellTiter-Glo).
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a matrix of concentrations of this compound and sotorasib.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a luminescence-based or colorimetric assay.
-
Calculate synergy scores using models such as the Bliss independence or Loewe additivity model.
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject sotorasib-resistant cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle, sotorasib alone, this compound alone, and the combination.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blotting for pathway modulation).
Visualizing the Mechanism of Action
Signaling Pathway of Sotorasib Resistance and SOS1 Inhibition
Caption: Sotorasib resistance pathway and SOS1 inhibition.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The inhibition of SOS1 represents a compelling strategy to overcome both intrinsic and acquired resistance to sotorasib in KRAS G12C-mutated cancers. This compound, as a potent inhibitor of the SOS1-KRAS interaction, holds significant promise in this setting. While direct preclinical evidence in sotorasib-resistant models is needed, the data from other SOS1 inhibitors strongly support the rationale for its further investigation.
Future studies should focus on:
-
Directly evaluating the efficacy of this compound in a panel of sotorasib-resistant cell lines and patient-derived xenograft models.
-
Comparing the in vitro and in vivo potency of this compound with other SOS1 inhibitors.
-
Investigating the potential for this compound to overcome resistance driven by different molecular mechanisms.
-
Exploring the safety and tolerability of this compound in combination with sotorasib in preclinical models.
The continued development of potent and selective SOS1 inhibitors like this compound will be crucial in expanding the therapeutic options for patients with KRAS G12C-mutant cancers who have developed resistance to targeted therapies.
References
- 1. WO2023008462A1 - Medicament for treatment and/or prevention of cancer - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. d-nb.info [d-nb.info]
- 8. dovepress.com [dovepress.com]
A Head-to-Head Comparison of SOS1 Inhibitors: BI-3406 vs. MRTX0902
A Comprehensive Guide for Researchers and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a compelling target in the landscape of oncology drug discovery. Its pivotal role in activating RAS proteins, central hubs in cellular signaling pathways that are frequently mutated in cancer, has spurred the development of targeted inhibitors. This guide provides a detailed head-to-head comparison of two prominent SOS1 inhibitors, BI-3406 and MRTX0902, offering a comprehensive overview of their biochemical potency, cellular activity, and preclinical in vivo efficacy.
At a Glance: Performance Comparison
| Parameter | BI-3406 | MRTX0902 |
| Binding Affinity (IC50, SOS1-KRAS Interaction) | 5 nM[1], 6 nM[2] | 13.8 nM (WT KRAS), 30.7 nM (KRAS G12C)[3] |
| Binding Affinity (Ki) | 9.7 nM (SPR)[4] | 2.2 nM[5] |
| Cellular pERK Inhibition (IC50) | ~10-100 nM in various KRAS mutant cell lines[6] | <100 nM in 16 KRAS-MAPK pathway-mutated cell lines[3] |
| Anti-proliferative Activity (IC50) | 9-220 nM in KRAS G12/G13 mutant cell lines (3D assay)[7] | <250 nM in 13 of 20 KRAS-MAPK pathway-mutated cell lines (3D assay)[3] |
| In Vivo Efficacy (Monotherapy) | Dose-dependent tumor growth inhibition in KRAS mutant xenograft models[6][7] | 50% and 73% tumor growth inhibition at 25 and 50 mg/kg BID, respectively, in an NF1-mutant NSCLC xenograft model[3] |
| Oral Bioavailability | Yes[6][8] | Yes[9][10] |
| Brain Penetrance | Expected to be low[11] | Yes[9][12] |
| Selectivity | Selective vs. SOS2 (IC50 > 10 µM)[4] | Highly selective for SOS1 over SOS2 (IC50 > 10 µmol/L)[3][13] |
Mechanism of Action: Disrupting the SOS1-RAS Interaction
Both BI-3406 and MRTX0902 are potent and selective small-molecule inhibitors that function by disrupting the protein-protein interaction between SOS1 and KRAS[3][6][9]. They bind to the catalytic domain of SOS1, thereby preventing it from facilitating the exchange of GDP for GTP on RAS proteins[9][14]. This inhibition effectively locks RAS in its inactive, GDP-bound state, consequently downregulating the downstream RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is critical for cell proliferation and survival[1][9].
dot
Caption: SOS1 Signaling Pathway and Inhibitor Mechanism.
Experimental Protocols
Biochemical Assays
SOS1-KRAS Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF): This assay is commonly used to measure the inhibitory activity of compounds on the interaction between SOS1 and KRAS. Recombinant SOS1 protein and a fluorescently labeled KRAS protein (e.g., GST-KRAS) are incubated with the test compound. The HTRF signal is generated when a donor fluorophore (e.g., on an anti-GST antibody) and an acceptor fluorophore (e.g., on a streptavidin-conjugated tag on SOS1) are brought into proximity through the SOS1-KRAS interaction. A decrease in the HTRF signal indicates inhibition of the interaction.
SOS1-mediated Nucleotide Exchange Assay: This functional assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP) on KRAS. The increase in fluorescence upon binding of the GTP analog to KRAS is monitored over time. The inhibitory effect of a compound is determined by the reduction in the rate of nucleotide exchange.
Surface Plasmon Resonance (SPR): SPR is employed to determine the binding kinetics and affinity (Kd) of the inhibitor to the SOS1 protein. SOS1 is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
Cellular Assays
pERK Inhibition Assay (In-Cell Western/Western Blot): Cancer cell lines with known KRAS mutations are treated with varying concentrations of the inhibitor. Following treatment, cells are lysed, and the levels of phosphorylated ERK (pERK), a downstream marker of MAPK pathway activation, are measured. This is typically done by Western blotting or In-Cell Western assays, using antibodies specific for pERK and total ERK (for normalization). A reduction in the pERK/total ERK ratio indicates pathway inhibition.
3D Cell Proliferation/Viability Assay: To better mimic the in vivo tumor microenvironment, cancer cell lines are cultured in three-dimensional (3D) spheroid models. These spheroids are then treated with the inhibitor over several days. Cell viability is assessed using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The IC50 value for anti-proliferative activity is determined from the dose-response curve.
In Vivo Studies
Xenograft Models: Human cancer cell lines with specific KRAS mutations are subcutaneously implanted into immunocompromised mice. Once tumors are established, mice are treated orally with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measuring pERK levels).
dot
Caption: Experimental Workflow for SOS1 Inhibitor Evaluation.
In-Depth Comparison
BI-3406: Developed by Boehringer Ingelheim, BI-3406 is a potent and selective SOS1-KRAS interaction inhibitor that is orally bioavailable[6][8]. It effectively reduces the formation of GTP-loaded RAS and curtails MAPK pathway signaling in a variety of KRAS-driven cancer cell lines, including those with G12 and G13 mutations[6][7]. In preclinical studies, BI-3406 has demonstrated significant tumor growth inhibition as a monotherapy in xenograft models[6][7]. A notable characteristic of BI-3406 is its synergistic effect when combined with MEK inhibitors. This combination therapy leads to more profound and sustained MAPK pathway inhibition, resulting in tumor regressions in animal models[6]. This is attributed to BI-3406's ability to counteract the feedback reactivation of the MAPK pathway often observed with MEK inhibitor monotherapy.
MRTX0902: Mirati Therapeutics developed MRTX0902, another orally available and selective SOS1 inhibitor[9][10]. A key feature of MRTX0902 is its ability to penetrate the blood-brain barrier, suggesting its potential for treating brain metastases in patients with KRAS-mutant cancers[9][12]. MRTX0902 effectively inhibits SOS1-mediated nucleotide exchange, leading to the suppression of the MAPK pathway and anti-proliferative effects in cancer cell lines with various RAS-MAPK pathway mutations[3][15]. In vivo, MRTX0902 has shown dose-dependent tumor growth inhibition as a single agent[3]. Similar to BI-3406, MRTX0902 has demonstrated significant synergistic activity when combined with other targeted agents, particularly KRAS G12C inhibitors like adagrasib. This combination is based on the rationale that by inhibiting SOS1, MRTX0902 increases the pool of inactive, GDP-bound KRAS G12C, making it more susceptible to covalent modification and inhibition by adagrasib[3].
Conclusion
Both BI-3406 and MRTX0902 are highly potent and selective SOS1 inhibitors with promising preclinical activity. They share a common mechanism of action, disrupting the SOS1-KRAS interaction to inhibit MAPK signaling. The key distinctions lie in their reported properties and developmental focus. MRTX0902's brain penetrance offers a potential advantage for central nervous system malignancies. Both inhibitors have shown strong synergistic potential in combination with other targeted therapies, highlighting a promising path forward for overcoming resistance and improving therapeutic outcomes in KRAS-driven cancers. The ongoing clinical evaluation of these and other SOS1 inhibitors will be critical in defining their ultimate role in the oncology treatment paradigm.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Facebook [cancer.gov]
- 10. MRTX0902 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Pardon Our Interruption [opnme.com]
- 12. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pnas.org [pnas.org]
- 15. verastem.com [verastem.com]
The Translational Potential of SOS1 Inhibition: A Comparative Guide to Sos1-IN-9 and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Son of sevenless homolog 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a compelling target in oncology, particularly for tumors driven by aberrant RAS signaling.[1][2] SOS1 facilitates the activation of RAS proteins by catalyzing the exchange of GDP for GTP, a critical step in initiating downstream signaling cascades like the MAPK/ERK pathway that are fundamental to cell proliferation and survival.[3][4] This guide provides a comparative analysis of the hypothetical SOS1 inhibitor, Sos1-IN-9, alongside leading publicly disclosed SOS1 inhibitors: BI-3406, BAY-293, and MRTX0902. By presenting key preclinical data and experimental methodologies, this document aims to assess the translational potential of targeting SOS1 in cancer therapy.
Mechanism of Action of SOS1 Inhibitors
SOS1 inhibitors are small molecules designed to disrupt the protein-protein interaction between SOS1 and KRAS.[1] By binding to the catalytic domain of SOS1, these inhibitors prevent the loading of GTP onto KRAS, thereby locking KRAS in its inactive, GDP-bound state.[5] This blockade of RAS activation leads to the suppression of downstream oncogenic signaling pathways.[5][6]
Below is a diagram illustrating the central role of SOS1 in the RAS signaling pathway and the mechanism of action for SOS1 inhibitors.
Caption: SOS1-Mediated RAS Activation Pathway and Point of Inhibition.
Comparative Performance of SOS1 Inhibitors
The following tables summarize the in vitro and in vivo performance of leading SOS1 inhibitors. As "this compound" is a conceptual agent, its data is presented as a representative profile for a potent and selective inhibitor.
Table 1: In Vitro Potency of SOS1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System | Citation |
| This compound (Hypothetical) | SOS1-KRAS Interaction | Biochemical | < 10 | Recombinant Proteins | N/A |
| pERK Inhibition | Cellular | < 50 | KRAS-mutant cancer cells | N/A | |
| Cell Proliferation | Cellular | < 100 | KRAS-mutant cancer cells | N/A | |
| BI-3406 | SOS1-KRAS Interaction | Biochemical | 6 | Recombinant Proteins | [6] |
| pERK Inhibition | Cellular | 83-231 | NCI-H358, A549 | [5] | |
| Cell Proliferation (3D) | Cellular | 9-220 | Various KRAS G12/G13 mutant lines | [5] | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | Recombinant Proteins | [7][8] |
| pERK Inhibition | Cellular | 180 | K-562 | [9] | |
| Cell Proliferation | Cellular | 995-3480 | K-562, MOLM-13, NCI-H358, Calu-1 | [7] | |
| MRTX0902 | SOS1 Binding (Ki) | Biochemical | 2.1 | Recombinant SOS1 | [10] |
| SOS1:KRAS Interaction | Biochemical | 13.8 - 30.7 | WT and mutant KRAS | [10] | |
| SOS1-mediated GTP exchange | Biochemical | 15 | Recombinant Proteins | [10] | |
| pERK Inhibition | Cellular | 33 | MKN1 | [11] | |
| Cell Proliferation (3D) | Cellular | < 250 | Various RAS-MAPK mutant lines | [12] |
Table 2: In Vivo Efficacy of SOS1 Inhibitors (Monotherapy)
| Compound | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Citation |
| This compound (Hypothetical) | 50 mg/kg, BID, p.o. | KRAS G12C NSCLC | ~60% | N/A |
| BI-3406 | 50 mg/kg, BID, p.o. | MIA PaCa-2 (KRAS G12C) | Significant TGI | [5] |
| MRTX0902 | 25 mg/kg, BID, p.o. | MIA PaCa-2 (KRAS G12C) | 41% | [13] |
| 50 mg/kg, BID, p.o. | MIA PaCa-2 (KRAS G12C) | 53% | [13] |
Combination Therapy: A Key Strategy for SOS1 Inhibitors
A significant aspect of the translational potential of SOS1 inhibitors lies in their synergy with other targeted agents, particularly those inhibiting downstream components of the RAS pathway or targeting specific KRAS mutations.[14] For instance, combining a SOS1 inhibitor with a MEK inhibitor can overcome feedback reactivation of the MAPK pathway.[5] Similarly, co-administration with a KRAS G12C inhibitor enhances the anti-tumor response.[15][16]
The following diagram illustrates the rationale for combination therapy.
Caption: Synergistic Targeting of the RAS-MAPK Pathway.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of therapeutic agents. Below are outlines of key experimental protocols used to assess the performance of SOS1 inhibitors.
1. Cell Proliferation Assay (3D Spheroid Model)
-
Objective: To determine the anti-proliferative activity of SOS1 inhibitors in a more physiologically relevant 3D cell culture model.
-
Methodology:
-
Cancer cell lines with known KRAS mutations are seeded in ultra-low attachment plates to promote spheroid formation.
-
After spheroid formation (typically 3-4 days), they are treated with a serial dilution of the SOS1 inhibitor.
-
Spheroids are incubated for an extended period (e.g., 6-14 days) to allow for growth inhibition to manifest.
-
Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo® 3D, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated by plotting the dose-response curve.
-
2. Western Blot for Phospho-ERK (pERK)
-
Objective: To quantify the inhibition of MAPK pathway signaling downstream of RAS.
-
Methodology:
-
Cancer cells are seeded and allowed to adhere overnight.
-
Cells are then treated with the SOS1 inhibitor for a short duration (e.g., 1-6 hours).
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK (as a loading control).
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence, and band intensities are quantified.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the SOS1 inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with human cancer cells harboring KRAS mutations.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The SOS1 inhibitor is administered orally (p.o.) at a specified dose and schedule (e.g., twice daily, BID).
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
-
Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the vehicle control group.
-
The following diagram outlines a typical experimental workflow for evaluating a novel SOS1 inhibitor.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 9. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX0902 | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. verastem.com [verastem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Therapeutic & Preclinical Applications
Application Notes and Protocols for Sos1-IN-9 and Representative SOS1 Inhibitors in KRAS G12D Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, with the KRAS G12D mutation being particularly prevalent and historically challenging to target therapeutically. Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP. This activation initiates downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways, which drive tumor cell proliferation and survival.[1][2][3]
Inhibition of the SOS1-KRAS interaction has emerged as a promising therapeutic strategy to indirectly target KRAS-mutant tumors. By preventing the loading of GTP onto KRAS, SOS1 inhibitors can effectively dampen the oncogenic signaling driven by mutant KRAS. This document provides an overview of the preclinical data for representative SOS1 inhibitors, including Sos1-IN-9, BI-3406, and MRTX0902, and detailed protocols for key experimental assays to evaluate their potential as treatments for KRAS G12D tumors.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative SOS1 inhibitors against KRAS G12D and other relevant KRAS mutants. While specific data for this compound against KRAS G12D is not publicly available, its activity against KRAS G12C is provided for context, alongside data for the well-characterized SOS1 inhibitors BI-3406 and MRTX0902, which have demonstrated activity against KRAS G12D.
Table 1: Biochemical Potency of SOS1 Inhibitors
| Compound | Target Interaction | IC50 (nM) | Assay Type |
| This compound | SOS1-KRAS G12C | 116.5 | Not Specified |
| BI-3406 | SOS1-KRAS | 6 | Not Specified |
| BI-3406 | KRAS G12D:SOS1 | 14 | AlphaScreen |
| MRTX0902 | SOS1:KRAS G12D | 16.6 | HTRF |
Table 2: Cellular Proliferation Inhibition by SOS1 Inhibitors
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Assay Type |
| BI-3406 | ASPC1 | G12D | Not Specified | CellTiterGlo-3D |
| BI-3406 | Various G12/G13 mutants | G12/G13 | 9 - 220 | 3D Proliferation Assay |
| MRTX1133 (KRAS G12D Inhibitor) | LS513 | G12D | < 50 | CellTiter-Glo |
| MRTX1133 (KRAS G12D Inhibitor) | HPAF-II | G12D | Not Specified | CellTiter-Glo |
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway and SOS1 Inhibition
The following diagram illustrates the central role of SOS1 in the activation of the KRAS G12D signaling cascade and the mechanism of action for a SOS1 inhibitor.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating SOS1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a SOS1 inhibitor.
Caption: Preclinical evaluation workflow for a SOS1 inhibitor.
Experimental Protocols
SOS1-KRAS Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is for determining the in vitro potency of a test compound in disrupting the interaction between SOS1 and KRAS G12D.
Materials:
-
Recombinant human SOS1 protein (tagged, e.g., with GST)
-
Recombinant human KRAS G12D protein (tagged, e.g., with 6xHis)
-
HTRF detection reagents (e.g., anti-GST-Tb cryptate and anti-6xHis-XL665)
-
GTPγS (non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Low-volume 384-well white plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the assay plate, add the test compound to the appropriate wells. Include DMSO-only wells as a negative control.
-
Prepare a mix of Tag1-KRAS G12D protein and GTP in the assay buffer.
-
Add the KRAS/GTP mix to all wells.
-
Add the Tag2-SOS1 protein to all wells.
-
Prepare a mix of the HTRF detection reagents (anti-Tag1 antibody labeled with a donor fluorophore and anti-Tag2 antibody labeled with an acceptor fluorophore) in the assay buffer.
-
Add the detection reagent mix to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of the test compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of a SOS1 inhibitor on the viability of KRAS G12D mutant cancer cells.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, HPAF-II)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the KRAS G12D mutant cells in the opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of KRAS Downstream Signaling
This protocol is used to assess the effect of a SOS1 inhibitor on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell line
-
Test compound (e.g., this compound)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed KRAS G12D mutant cells and grow them to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SOS1 inhibitor in a KRAS G12D xenograft mouse model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12D mutant cancer cell line
-
Matrigel (optional)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of KRAS G12D mutant cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
-
Plot the tumor growth curves and calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
The inhibition of the SOS1-KRAS interaction presents a compelling strategy for the treatment of KRAS G12D-driven tumors. The data on representative SOS1 inhibitors like BI-3406 and MRTX0902 demonstrate the potential of this therapeutic approach. The protocols provided herein offer a framework for the preclinical evaluation of novel SOS1 inhibitors, such as this compound, to further investigate their efficacy and mechanism of action in the context of KRAS G12D-mutant cancers. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other SOS1 inhibitors in this challenging cancer patient population.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Anti-Tumor Activity of SOS1 Inhibitors
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1] In many cancers, the RAS/MAPK pathway is hyperactivated, leading to uncontrolled cell growth.[1] SOS1 inhibitors represent a promising therapeutic strategy by blocking the interaction between SOS1 and RAS, thereby preventing RAS activation and inhibiting cancer cell proliferation.[1] This document provides detailed protocols and application notes for evaluating the anti-tumor activity of SOS1 inhibitors in vivo, using a representative compound, referred to here as Sos1-IN-9, based on published data for similar molecules such as BI-3406 and MRTX0902.[2][3]
Signaling Pathway
SOS1 is a crucial activator of KRAS, facilitating the exchange of GDP for GTP, which switches KRAS to its active state.[4] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation. In cancer cells with KRAS mutations, SOS1 activity is essential for maintaining the constitutively active state of mutant KRAS.[4] SOS1 inhibitors block the protein-protein interaction between SOS1 and KRAS, preventing this activation step.[2]
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation
The anti-tumor efficacy of SOS1 inhibitors has been demonstrated in various preclinical xenograft models. The data is typically presented as tumor growth inhibition (TGI).
Table 1: Representative Anti-Tumor Efficacy of a SOS1 Inhibitor (BI-3406) in KRAS-Mutant Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | TGI (%) | Reference |
| MIA PaCa-2 | Pancreatic | G12C | 50 mg/kg, twice daily | ~60% | [4] |
| SW620 | Colorectal | G12V | 50 mg/kg, twice daily | ~55% | [4] |
| LoVo | Colorectal | G13D | 50 mg/kg, twice daily | ~45% | [4] |
| A549 | NSCLC | G12S | 50 mg/kg, twice daily | ~40% | [4] |
TGI is determined based on tumor size after a defined period of continuous treatment (e.g., 20-23 days).[4]
Experimental Protocols
Animal Models and Tumor Implantation
A variety of immunodeficient mouse strains are suitable for establishing human tumor xenografts, such as BALB/c nude or SCID mice.[5] The choice of the cancer cell line is critical and should ideally harbor a KRAS mutation to be relevant for testing SOS1 inhibitors.
Protocol:
-
Culture human cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability using trypan blue staining.
-
Resuspend viable cells in a suitable medium like PBS or Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[6]
-
Regularly monitor the animals for tumor growth.
Dosing and Administration of this compound
Treatment is typically initiated when tumors reach a predetermined average volume, for instance, 150-200 mm³.[7]
Protocol:
-
Randomize mice into treatment and control groups once tumors reach the desired size. The goal is to have a similar average tumor volume per group.[7]
-
Prepare the formulation of this compound for administration (e.g., suspension in a vehicle like 0.5% methylcellulose).
-
Administer this compound at the predetermined dose and schedule. For example, oral gavage is a common route of delivery for many small molecule inhibitors, with dosing schedules such as twice daily.[4][7]
-
The control group should receive the vehicle only, following the same administration schedule.[7]
-
Monitor the body weight of the animals regularly as an indicator of toxicity.[4][8]
Assessment of Anti-Tumor Activity
The primary endpoint for efficacy is the inhibition of tumor growth over time.
Protocol:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: Volume = 0.5 × (longer diameter) × (shorter diameter)².
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Excised tumors can be used for pharmacodynamic studies, such as measuring the levels of phosphorylated ERK (pERK) to confirm target engagement and pathway inhibition.[4]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of an anti-tumor agent.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Combination Therapies
SOS1 inhibitors have shown synergistic effects when combined with other targeted therapies. For instance, combining a SOS1 inhibitor with a KRAS G12C inhibitor can lead to more profound and durable anti-tumor responses.[2] This is because SOS1 inhibition can help overcome adaptive resistance mechanisms that limit the efficacy of KRAS inhibitors alone.[9][10] Studies have shown that the combination of the SOS1 inhibitor BI-3406 with a KRAS G12D inhibitor resulted in markedly stronger, synergistic anti-tumor effects in a lung adenocarcinoma mouse model.[3]
The evaluation of this compound in vivo requires a systematic approach, from selecting the appropriate cancer models to defining clear endpoints for efficacy and toxicity. The protocols outlined here provide a framework for conducting these preclinical studies. The promising activity of SOS1 inhibitors, both as monotherapy and in combination, underscores their potential as a valuable addition to the arsenal of targeted cancer therapies.[1]
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 6. In vivo anti-tumor efficacy studies [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Overcoming Adaptive Resistance to EGFR Inhibitors with SOS1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treatment of cancers harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR), particularly non-small cell lung cancer (NSCLC), with EGFR tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. However, the development of adaptive resistance, where cancer cells evade the inhibitory effects of the drug, remains a major clinical challenge. One of the key mechanisms of this resistance is the reactivation of downstream signaling pathways, most notably the RAS/MAPK pathway.
Son of sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins, which are central nodes in cellular signaling. Upon inhibition of EGFR, cancer cells can upregulate SOS1 activity, leading to the reactivation of RAS and its downstream effectors, thereby circumventing the EGFR blockade and promoting cell survival and proliferation.
This document provides detailed application notes and protocols for utilizing SOS1 inhibitors to overcome adaptive resistance to EGFR TKIs. As a specific inhibitor named "Sos1-IN-9" is not extensively characterized in the public domain, this document will focus on two well-described and potent SOS1 inhibitors, BAY-293 and BI-3406 , as representative examples. The methodologies and data presented herein provide a comprehensive guide for researchers investigating the synergistic effects of combined EGFR and SOS1 inhibition.
Data Presentation
The combination of a SOS1 inhibitor with an EGFR TKI has been shown to result in synergistic anti-tumor activity in various cancer cell lines. The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of this combination therapy.
Table 1: In Vitro Efficacy of Osimertinib and BAY-293 Combination in EGFR-mutant NSCLC Cell Lines (3D Spheroid Culture)
| Cell Line | EGFR Mutation | Drug Combination | IC50 (nM) | Combination Index (CI) | Synergy Assessment |
| NCI-H1975 | L858R, T790M | Osimertinib | 15.6 | - | - |
| BAY-293 | 45.2 | - | - | ||
| Osimertinib + BAY-293 | - | <0.8 | Synergistic | ||
| PC9-TM | ex19del, T790M | Osimertinib | 12.8 | - | - |
| BAY-293 | 55.6 | - | - | ||
| Osimertinib + BAY-293 | - | <0.8 | Synergistic | ||
| H3255-TM | L858R, T790M | Osimertinib | 18.2 | - | - |
| BAY-293 | 62.1 | - | - | ||
| Osimertinib + BAY-293 | - | <0.8 | Synergistic |
Data adapted from studies demonstrating synergy between osimertinib and BAY-293 in 3D spheroid cultures of EGFR-mutated NSCLC cell lines.[1][2] A Combination Index (CI) less than 0.8 is indicative of a synergistic interaction.[3]
Table 2: In Vitro Antiproliferative Activity of SOS1 Inhibitors
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| BI-3406 | NCI-H358 | G12C | 83 |
| A549 | G12S | 231 | |
| BAY-293 | NCI-H358 | G12C | 16 |
| Mia PaCa-2 | G12C | 17 |
This table presents the single-agent antiproliferative activity of BI-3406 and BAY-293 in cancer cell lines with different KRAS mutations, highlighting their potency as SOS1 inhibitors.[4][5]
Signaling Pathway and Mechanism of Action
Adaptive resistance to EGFR inhibitors often involves the reactivation of the MAPK pathway through a feedback mechanism. Inhibition of EGFR leads to a reduction in ERK-mediated negative feedback on SOS1, resulting in increased SOS1 activity. SOS1 then catalyzes the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, NRAS), leading to their activation and subsequent stimulation of the RAF-MEK-ERK signaling cascade. This rebound in ERK signaling can overcome the effects of EGFR inhibition and promote cell survival.
SOS1 inhibitors, such as BAY-293 and BI-3406, bind to the catalytic domain of SOS1, preventing its interaction with RAS.[4] This blockade of SOS1 function inhibits the reactivation of the MAPK pathway, thereby restoring sensitivity to EGFR inhibitors. The combination of an EGFR inhibitor and a SOS1 inhibitor provides a vertical inhibition of this critical signaling pathway, leading to a more profound and durable anti-tumor response.
Caption: EGFR-SOS1 signaling pathway in adaptive resistance.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the combination of SOS1 and EGFR inhibitors.
3D Spheroid Cell Viability Assay
This assay assesses the anti-proliferative effects of drug combinations in a more physiologically relevant 3D cell culture model.
Materials:
-
EGFR-mutant cancer cell lines (e.g., NCI-H1975, PC9-TM)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Ultra-low attachment 96-well plates
-
SOS1 inhibitor (e.g., BAY-293)
-
EGFR inhibitor (e.g., Osimertinib)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000 to 5,000 cells per well in 100 µL of media into ultra-low attachment 96-well plates.
-
Centrifuge the plates at 300 x g for 5 minutes to facilitate spheroid formation.
-
Incubate for 48-72 hours to allow for spheroid formation.
-
-
Drug Treatment:
-
Prepare serial dilutions of the SOS1 inhibitor and EGFR inhibitor, both alone and in combination, in culture medium.
-
Add 100 µL of the drug-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72-96 hours.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls.
-
Calculate IC50 values for each drug and the combination using a non-linear regression model.
-
Determine synergy using methods such as the Combination Index (CI) or Bliss Independence model.[1]
-
Caption: 3D Spheroid Cell Viability Assay Workflow.
Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
EGFR-mutant cancer cell lines
-
SOS1 inhibitor and EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the inhibitors for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
-
References
- 1. Adaptive and Acquired Resistance to EGFR Inhibitors Converge on the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. corning.com [corning.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Sos1 Inhibition in Combination with Immunotherapy for Solid Tumors
References
- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety and Toxicology of SOS1 Inhibitors: Application Notes and Protocols
Disclaimer: No specific safety and toxicology data for a compound designated "Sos1-IN-9" is publicly available. The following application notes and protocols are based on the assessment of Son of sevenless homolog 1 (SOS1) inhibitors as a therapeutic class, drawing on preclinical data from representative molecules such as BAY-293, BI-3406, and MRTX0902. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to SOS1 Inhibition and Potential Toxicities
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key nodes in signaling pathways that drive cell proliferation and survival.[1][2] Inhibition of the SOS1-KRAS interaction is a promising therapeutic strategy for cancers with KRAS mutations.[2][3][4] While targeting SOS1 is expected to be more specific and less toxic than directly targeting downstream effectors in the RAS pathway, a thorough safety and toxicological assessment is crucial.[3] Potential safety concerns include on-target effects in healthy tissues where RAS signaling is important, as well as off-target toxicities. Preclinical studies on SOS1 inhibitors have shown that while they can be well-tolerated, challenges related to pharmacokinetic properties and safety have been noted in the development of some candidates.[4]
Preclinical Safety and Toxicology Data for Representative SOS1 Inhibitors
The following tables summarize publicly available preclinical data for several well-characterized SOS1 inhibitors. This information provides a baseline for understanding the potential safety profile of this class of compounds.
Table 1: In Vitro Potency and Selectivity of Representative SOS1 Inhibitors
| Compound | Target | IC50 (nM) | Off-Target (SOS2) IC50 | Reference |
| BAY-293 | KRAS-SOS1 Interaction | 21 | >10,000 | [1][2] |
| MRTX0902 | SOS1-mediated GTP exchange | 15 | >10,000 | [5] |
| BI-3406 | SOS1 Binding Affinity | 9.7 | Not specified | [3] |
Table 2: Summary of In Vivo Preclinical Findings for SOS1 Inhibitors
| Compound | Animal Model | Dosing and Administration | Key Safety/Tolerability Findings | Reference |
| BI-3406 | Mouse models | Not specified | Did not significantly affect animal weight/viability or cause noteworthy systemic toxicity. | [4] |
| MRTX0902 | Mouse xenograft models | Oral, daily | Well-tolerated at effective doses. | [5] |
| SIAIS562055 (PROTAC) | CML xenograft models | Not specified | No additional toxicity observed. | [6] |
Key Signaling Pathways and Experimental Workflows
Diagram 1: Simplified SOS1-RAS Signaling Pathway
Caption: SOS1 is recruited to activated RTKs and facilitates the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling. SOS1 inhibitors block this interaction.
Experimental Protocols for Safety and Toxicology Assessment
In Vitro Toxicology Assays
Protocol 1: Cell Viability Assay in a Panel of Cancer and Normal Cell Lines
-
Objective: To determine the cytotoxic potential of a SOS1 inhibitor against various cell types.
-
Materials:
-
Human cancer cell lines (with and without KRAS mutations)
-
Normal human cell lines (e.g., fibroblasts, epithelial cells)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the SOS1 inhibitor in the cell culture medium.
-
Treat the cells with a range of inhibitor concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values for each cell line.
-
Protocol 2: SOS/umu Genotoxicity Test
-
Objective: To assess the potential of a SOS1 inhibitor to induce DNA damage.
-
Materials:
-
Salmonella typhimurium strain TA1535/pSK1002
-
Growth medium
-
S9 fraction from rat liver (for metabolic activation)
-
This compound (or test compound)
-
Positive controls (e.g., 4-nitroquinoline-N-oxide) and negative controls
-
Microplate reader
-
-
Procedure:
-
Grow the bacterial strain to the mid-log phase.
-
In a 96-well plate, expose the bacteria to various concentrations of the SOS1 inhibitor, with and without the S9 metabolic activation mix.
-
Incubate the plates for 2 hours.
-
Add a chromogenic substrate for β-galactosidase.
-
Measure the absorbance to determine the level of umuC gene expression, which is indicative of the SOS response to DNA damage.
-
Compare the results to the positive and negative controls to determine genotoxicity.[7]
-
In Vivo Toxicology Studies
Protocol 3: Acute Toxicity Study in Rodents
-
Objective: To determine the short-term toxicity and lethal dose (LD50) of a SOS1 inhibitor.
-
Materials:
-
Healthy, young adult mice or rats
-
This compound (or test compound) formulated in an appropriate vehicle
-
Standard laboratory animal diet and water
-
-
Procedure:
-
Divide the animals into several groups, including a control group receiving the vehicle only.
-
Administer single, escalating doses of the SOS1 inhibitor to the test groups via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Record body weight changes, food and water consumption.
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect organs for histopathological examination.
-
Determine the LD50 value if possible.
-
Diagram 2: General Workflow for Toxicological Assessment
Caption: A staged approach to toxicological assessment, moving from in vitro screening to in vivo studies to inform the overall safety profile.
Logical Relationships in Safety Assessment
The assessment of a novel SOS1 inhibitor's safety and toxicology follows a logical progression. Initial in vitro studies provide early indications of potential liabilities such as general cytotoxicity or genotoxicity. Positive findings in these assays may trigger further investigation or de-prioritization of the compound. Compounds with a favorable in vitro profile advance to in vivo studies, starting with acute toxicity to establish a dose range, followed by repeated-dose studies to understand the effects of longer-term exposure. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is essential for calculating a safe starting dose in first-in-human clinical trials.
Diagram 3: Decision Tree for Safety Assessment Progression
Caption: A logical progression from in vitro to in vivo studies is critical for making go/no-go decisions during the preclinical development of a SOS1 inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Sos1 Inhibitors in the Treatment of RASopathies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RASopathies are a group of developmental syndromes caused by germline mutations in genes that encode components of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Noonan syndrome, the most common RASopathy, is characterized by a range of symptoms including distinctive facial features, congenital heart defects, short stature, and developmental delays.[3][4][5] A significant portion of Noonan syndrome cases are caused by gain-of-function mutations in the SOS1 gene.[3][4][5][6][7] Sos1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which in turn initiates the downstream signaling cascade of the MAPK pathway.[4][8][9] The aberrant activation of this pathway due to SOS1 mutations leads to the clinical manifestations of Noonan syndrome.[3][4]
The development of small molecule inhibitors targeting Sos1 presents a promising therapeutic strategy for RASopathies like Noonan syndrome.[10] By blocking the interaction between Sos1 and RAS, these inhibitors can attenuate the excessive signaling of the MAPK pathway, potentially ameliorating the pathological features of the disease.[8][11] This document provides an overview of the application of Sos1 inhibitors, with a focus on their mechanism of action, preclinical data, and detailed experimental protocols relevant to their evaluation.
Mechanism of Action
Sos1 inhibitors are designed to disrupt the protein-protein interaction (PPI) between Sos1 and RAS.[8][12] In its active state, Sos1 facilitates the exchange of GDP for GTP on RAS, leading to RAS activation.[8] Sos1 inhibitors typically bind to a pocket on the Sos1 protein, preventing it from engaging with RAS.[8] This allosteric inhibition maintains RAS in its inactive, GDP-bound state, thereby downregulating the entire MAPK signaling cascade (RAS-RAF-MEK-ERK).[8][11] The therapeutic rationale is that by normalizing the hyperactive MAPK signaling, the cellular and developmental abnormalities associated with RASopathies can be corrected.
RAS/MAPK Signaling Pathway and Point of Sos1 Inhibition
Caption: RAS/MAPK pathway with Sos1 inhibitor action.
Preclinical Data Summary of Representative Sos1 Inhibitors
The following table summarizes key in vitro efficacy data for several well-characterized Sos1 inhibitors. While "Sos1-IN-9" is not a widely reported designation, the data for compounds like MRTX0902 and BAY-293 serve as a benchmark for the potency of this class of inhibitors.
| Inhibitor | Assay Type | Target Interaction | IC50 / Ki | Reference |
| MRTX0902 | Biochemical Binding | Sos1 | Ki: 2.1 nmol/L | [12] |
| HTRF PPI | Sos1:KRAS (wild-type) | IC50: 13.8 nmol/L | [12] | |
| HTRF PPI | Sos1:KRAS G12D | IC50: 16.6 nmol/L | [12] | |
| HTRF PPI | Sos1:KRAS G12V | IC50: 24.1 nmol/L | [12] | |
| HTRF PPI | Sos1:KRAS G12C | IC50: 30.7 nmol/L | [12] | |
| Functional Assay | Sos1-mediated GTP exchange | IC50: 15 nmol/L | [12] | |
| BAY-293 | Biochemical PPI | KRAS–Sos1 interaction | IC50: 21 nM | [11] |
| BI-3406 | HTRF PPI | KRAS G12C/Sos1 | IC50: 31 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of Sos1 inhibitors. Below are protocols for assays commonly used to characterize the biochemical and cellular activity of these compounds.
KRAS/Sos1 Protein-Protein Interaction (PPI) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the ability of a compound to disrupt the interaction between KRAS and Sos1.
Materials:
-
GST-tagged KRAS protein
-
His-tagged Sos1 protein
-
Europium cryptate-labeled anti-GST antibody
-
d2-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a concentration gradient.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing GST-KRAS and the anti-GST-Europium cryptate antibody to each well.
-
Add a solution containing His-Sos1 and the anti-His-d2 antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the HTRF signal on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HTRF Assay Workflow
Caption: Workflow for the KRAS/Sos1 HTRF assay.
In-Cell Western Assay for pERK Inhibition
This assay measures the phosphorylation of ERK (a downstream effector in the MAPK pathway) in cells treated with a Sos1 inhibitor, providing a measure of the compound's cellular potency.
Materials:
-
Cell line relevant to RASopathies (e.g., fibroblasts derived from a Noonan syndrome patient with a SOS1 mutation, or an engineered cell line expressing a mutant Sos1).
-
Complete cell culture medium.
-
96-well microplates.
-
Test compound (e.g., this compound).
-
Growth factor (e.g., EGF) to stimulate the MAPK pathway.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary antibodies: Rabbit anti-phospho-ERK (pERK) and Mouse anti-total-ERK (tERK).
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-24 hours to reduce basal MAPK signaling.
-
Pre-treat the cells with a serial dilution of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Immediately fix the cells with the fixation solution.
-
Wash the cells and then permeabilize them.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with a cocktail of the primary antibodies (anti-pERK and anti-tERK) overnight at 4°C.
-
Wash the cells and then incubate with a cocktail of the fluorescently labeled secondary antibodies in the dark.
-
Wash the cells thoroughly to remove unbound antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both pERK (800 nm channel) and tERK (700 nm channel).
-
Normalize the pERK signal to the tERK signal for each well.
-
Plot the normalized pERK signal against the logarithm of the compound concentration to determine the IC50 value.
In-Cell Western Workflow
Caption: Workflow for pERK In-Cell Western assay.
Conclusion
The development of Sos1 inhibitors represents a targeted and promising therapeutic approach for RASopathies driven by activating mutations in SOS1, such as a subset of Noonan syndrome cases. The protocols and data presented here provide a framework for the preclinical evaluation of novel Sos1 inhibitors like "this compound". By characterizing the biochemical potency, cellular activity, and downstream signaling effects of these compounds, researchers can advance the development of new medicines for these debilitating genetic disorders. While Sos1 inhibitors have not yet been extensively evaluated in models of RASopathies, their potential efficacy is anticipated for genotypes that rely on the RAS activation cycle for aberrant MAPK pathway signaling.[10] Further preclinical studies in relevant animal models of Noonan syndrome are a critical next step in validating this therapeutic strategy.
References
- 1. Exploring New Drug Repurposing Opportunities for MEK Inhibitors in RASopathies: A Comprehensive Review of Safety, Efficacy, and Future Perspectives of Trametinib and Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. SOS1 Mutations in Noonan Syndrome: Molecular Spectrum, Structural Insights on Pathogenic Effects, and Genotype–Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 10. New prospectives on treatment opportunities in RASopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gdch.app [gdch.app]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sos1-IN-9
Researchers and drug development professionals handling Sos1-IN-9, a potent Son of sevenless homolog 1 (SOS1) inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.[1] When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within an appropriate exhaust ventilation system, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are essential safety measures.[1]
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life.[1] | Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | Collect spillage.[1] |
Experimental Protocols: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and inhalation of any dust or aerosols.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. For long-term storage, maintain at -20°C in powder form or -80°C when in solvent.[1]
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1]
-
Segregation: Segregate all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Containment: Ensure the waste container is securely sealed to prevent leakage.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.[1]
-
Equip: Don full personal protective equipment, including a suitable respirator if necessary.[1]
-
Contain: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[1]
-
Clean-up:
-
Dispose: Collect all contaminated material into a designated hazardous waste container and dispose of it according to the procedures outlined in Section 3.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sos1-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Sos1-IN-9, a potent small molecule inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound requiring careful handling due to its potential health effects and environmental impact. A thorough risk assessment should be conducted before any new procedure involving this compound.
Hazard Summary:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles with side shields. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | N95 respirator or higher (e.g., a properly fitted half-mask respirator with P100 filters) when handling the powder form or creating aerosols. | Prevents inhalation of the powdered compound. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A designated area within the laboratory, such as a chemical fume hood or a designated workbench with appropriate ventilation, should be established for all handling activities involving this compound.
Pre-Operational Procedures
-
Area Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Cover the work surface with absorbent, disposable bench paper.
-
Verify that a chemical spill kit and appropriate waste containers are readily accessible.
-
-
PPE Donning:
-
Don all required PPE in the correct order: lab coat, inner gloves, respirator (if required), eye protection, and outer gloves.
-
-
Material Preparation:
-
Bring all necessary equipment (e.g., vials, pipettes, solvents) into the designated handling area.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Operational Procedures (Handling this compound Powder)
-
Weighing:
-
Perform all weighing of the powdered compound within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use dedicated spatulas and weigh boats.
-
Handle the container and all equipment with care to avoid generating dust.
-
-
Dissolving:
-
Add solvent to the vial containing the this compound powder slowly and carefully to avoid splashing.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
Post-Operational Procedures
-
Decontamination:
-
Decontaminate all non-disposable equipment that has come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol) followed by a laboratory-grade detergent and water.
-
Wipe down the designated handling area with the same decontamination solution.
-
-
Waste Disposal:
-
Dispose of all contaminated disposable items (e.g., gloves, bench paper, pipette tips, vials) in a clearly labeled hazardous waste container.
-
Aqueous waste containing this compound should be collected in a designated hazardous waste container and must not be poured down the drain.[1]
-
-
PPE Doffing:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Remove outer gloves first, followed by the lab coat, eye protection, respirator (if used), and finally the inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE, including respiratory protection. For large spills, evacuate the laboratory and contact the institutional safety office. |
Signaling Pathway and Workflow Diagrams
Sos1 Signaling Pathway
Caption: Sos1 signaling pathway and the inhibitory action of this compound.
Laboratory Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
